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  • Product: Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-
  • CAS: 1314722-98-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Exact Mass Profiling of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Development

Structural Significance and Pharmacological Utility The compound 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (CAS: 1314722-98-9) is a highly specialized building block utilized in modern medicinal chemistry and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Pharmacological Utility

The compound 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (CAS: 1314722-98-9) is a highly specialized building block utilized in modern medicinal chemistry and chemical biology . Structurally, it integrates three distinct functional moieties, each contributing to its utility in drug design:

  • The Cyclopropyl Ring: Introduces a high degree of conformational restriction. By locking the spatial orientation of the pendant aryl and carboxylate groups, it reduces the entropic penalty upon target binding and minimizes the rotatable bond count.

  • The Terminal Alkyne (Ethynyl Group): Serves as a bioorthogonal handle. It is metabolically inert but highly reactive under Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) conditions, making it an ideal pharmacophore for Activity-Based Protein Profiling (ABPP).

  • The Carboxylic Acid: Dictates the molecule's solubility and electrostatic interactions, typically forming critical hydrogen bonds or salt bridges within target binding pockets.

Structural_Features Molecule 1-(3-ethynylphenyl)cyclopropanecarboxylic acid Ethynyl Terminal Alkyne (Bioorthogonal Handle) Molecule->Ethynyl Cyclopropyl Cyclopropyl Ring (Conformational Restriction) Molecule->Cyclopropyl Carboxyl Carboxylic Acid (Solubility & Target Binding) Molecule->Carboxyl ClickChem CuAAC Click Chemistry (Target ID / Labeling) Ethynyl->ClickChem Metabolic Enhanced Metabolic Stability (Reduced CYP450 Oxidation) Cyclopropyl->Metabolic PKa pKa ~ 4.0 - 4.5 (Ionized at physiological pH) Carboxyl->PKa

Logical mapping of structural features to physicochemical and pharmacological properties.

Physicochemical Properties & Exact Mass

Accurate physicochemical profiling is a prerequisite for predicting a compound's pharmacokinetic (PK) behavior. The properties of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid align favorably with Lipinski's Rule of Five, indicating high potential for oral bioavailability and membrane permeability .

Table 1: Computed Physicochemical Properties and Identifiers

PropertyValueCausality / Significance in Drug Design
Molecular Formula C12H10O2Defines the elemental composition.
Molecular Weight 186.21 g/mol < 500 Da; favors passive diffusion and oral absorption.
Exact Mass / Monoisotopic Mass 186.06808 DaCritical for HRMS identification and isotopic pattern matching.
XLogP3-AA 2.0Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 37.3 Ų< 140 Ų; predicts excellent cellular permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1Complies with Lipinski's rules (≤ 5); minimizes desolvation energy penalties.
Hydrogen Bond Acceptors 2Complies with Lipinski's rules (≤ 10); facilitates target interaction.
Rotatable Bond Count 3< 10; conformational rigidity enhances binding affinity.

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To definitively confirm the identity of synthesized or extracted 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, HRMS is employed. Under electrospray ionization (ESI), the carboxylic acid readily deprotonates, yielding an [M-H]⁻ ion with a theoretical exact mass of 185.0608 Da.

Causality in Experimental Design

While 0.1% formic acid is the industry standard for positive-ion mode LC-MS, it suppresses the deprotonation of carboxylic acids. Therefore, the mobile phase must be buffered with 10 mM ammonium acetate (pH ~6.8) to ensure >99% ionization of the carboxylate group prior to entering the ESI source, drastically improving the signal-to-noise ratio.

Self-Validating Protocol: Internal Lock-Mass Calibration

Every HRMS run must be a self-validating system. To ensure mass accuracy < 2 ppm, a lock-mass strategy is utilized. An internal standard (e.g., Leucine Enkephalin, [M-H]⁻ = 554.2620 Da) is continuously infused via a secondary sprayer. The data system dynamically calibrates the mass axis against this known standard. If the lock-mass deviates by > 2 ppm, the run is automatically flagged as invalid, preventing false-positive identifications.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Mass Analysis: Acquire data on an Orbitrap or Q-TOF mass spectrometer at a resolving power of ≥ 100,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram for m/z 185.0608 with a 5 ppm mass tolerance window. Verify the isotopic distribution matches the theoretical C12H9O2⁻ pattern.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI(-) Ionization (Deprotonation to[M-H]-) Chromatography->Ionization MassAnalysis Orbitrap Mass Analysis (Resolution > 100,000) Ionization->MassAnalysis DataProcessing Data Processing (Exact Mass: 185.0608 Da) MassAnalysis->DataProcessing

Step-by-step HRMS workflow for exact mass determination and validation.

Physicochemical Profiling Workflow: pKa and LogP Determination

Understanding the ionization state (pKa) and lipophilicity (LogP) is crucial for predicting the compound's absorption and distribution. Hazard classifications also indicate it is a mild skin and eye irritant (H315, H319), necessitating controlled handling during these assays .

Causality in Experimental Design

Standard shake-flask methods for LogP determination are labor-intensive and prone to emulsion artifacts. Instead, a potentiometric titration method is employed. This method determines both pKa and LogP simultaneously by titrating the compound in aqueous and octanol-water biphasic systems. The shift in the apparent pKa in the presence of octanol directly correlates to the partition coefficient, providing a highly accurate, thermodynamically grounded measurement.

Self-Validating Protocol: Co-Titration Validation

To validate the pH electrode's response and the titration algorithm, a reference standard with a known pKa (e.g., benzoic acid, pKa = 4.20) is co-titrated in a parallel vessel. The assay is only deemed valid if the measured pKa of the reference standard falls within ±0.05 units of its literature value.

Step-by-Step Methodology
  • Standardization: Calibrate the pH electrode using standardized buffers (pH 2.0, 7.0, 12.0) at a constant temperature of 25°C.

  • Aqueous Titration (pKa): Dissolve 1 mg of the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate from pH 2.0 to 12.0 using 0.5 M KOH. Record the inflection point to determine the pKa (expected ~4.0 - 4.5).

  • Biphasic Titration (LogP): Add varying ratios of n-octanol to the aqueous solution and repeat the titration.

  • Data Analysis: Calculate the LogP from the shift in the apparent pKa using the Bjerrum difference plot.

Application in Bioorthogonal Labeling (CuAAC Pathway)

The terminal alkyne of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid is a privileged motif for bioorthogonal chemistry. When incorporated into a small-molecule probe, it allows for the covalent capture of protein targets followed by visualization or enrichment.

Causality in Experimental Design

The CuAAC reaction requires a Cu(I) catalyst. Because Cu(I) is easily oxidized to inactive Cu(II) and can induce reactive oxygen species (ROS) that degrade biological samples, a stabilizing ligand (e.g., THPTA) and a reducing agent (sodium ascorbate) are strictly required. The ligand accelerates the reaction by stabilizing the Cu(I) oxidation state and preventing non-specific protein oxidation.

CuAAC_Pathway Probe Alkyne-Tagged Probe (Contains 1-(3-ethynylphenyl)...) Target Target Protein (Covalent Binding) Probe->Target Binding Complex Probe-Protein Complex (In Vitro / In Vivo) Target->Complex Triazole Fluorescent Triazole Adduct (Detection via SDS-PAGE/Imaging) Complex->Triazole Click Reaction Azide Azide-Fluorophore (Reporter Tag) Azide->Triazole Catalyst Cu(I) Catalyst + Ligand (THPTA, Ascorbate) Catalyst->Triazole Catalysis

CuAAC bioorthogonal signaling and labeling pathway using the terminal alkyne handle.

References

  • Title: PubChem Compound Summary for CID 129920013 Source: National Center for Biotechnology Information (NCBI) PubChem URL: [Link]

  • Title: 1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid Safety and Regulatory Data Source: NextSDS Chemical Substance Information URL: [Link]

Exploratory

Structural Profiling and X-Ray Crystallographic Analysis of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid: A Methodological Guide

Executive Summary In modern rational drug design, the spatial arrangement of functional groups dictates target affinity, metabolic stability, and pharmacokinetic profiles. 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the spatial arrangement of functional groups dictates target affinity, metabolic stability, and pharmacokinetic profiles. 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (EPCA) serves as a highly versatile, bifunctional molecular building block. It combines the conformational rigidity of a cyclopropane ring with the bioorthogonal reactivity of a 3-ethynylphenyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for determining and analyzing the crystal structure and X-ray diffraction (XRD) data of EPCA. This guide bridges the gap between synthetic isolation and structural validation, ensuring that researchers can confidently characterize this critical intermediate for downstream pharmaceutical applications.

Structural Rationale & Mechanistic Utility

The architectural value of EPCA lies in its dual-functional nature:

  • The Cyclopropyl Core: Cyclopropanes are frequently deployed in medicinal chemistry to lock molecular conformations, reduce entropic penalties upon target binding, and enhance metabolic stability against cytochrome P450 enzymes[1]. Furthermore, cyclopropanecarboxylic acids are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to the plant hormone ethylene[2]. Derivatives of this scaffold are potent inhibitors of ACC synthase and ACC oxidase, making them critical in agricultural biotechnology and ethylene biosynthesis regulation[3].

  • The Ethynylphenyl Handle: The terminal alkyne provides a rigid, linear vector for extending the molecule into deep hydrophobic binding pockets. It also serves as an ideal handle for late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling.

Understanding the exact spatial relationship—specifically the dihedral angle between the cyclopropane plane and the phenyl ring—requires high-resolution single-crystal X-ray diffraction (SCXRD).

Crystallization Methodology

To obtain diffraction-quality data, the bulk powder must be recrystallized into a highly ordered, macroscopic single crystal. The following protocol utilizes a vapor diffusion method, which is self-validating: if the solvent system is chosen correctly, the slow reduction in solubility will thermodynamically favor the nucleation of a single, defect-free crystal lattice rather than kinetic precipitation (amorphous powder).

Step-by-Step Protocol: Vapor Diffusion Crystallization
  • Solvent Selection (Causality): Dissolve 10 mg of high-purity (>98%) EPCA in a minimal volume (approx. 0.5 mL) of ethyl acetate (EtOAc). EtOAc is chosen because its moderate polarity readily dissolves the carboxylic acid while remaining volatile enough for diffusion.

  • Anti-Solvent Pairing: Place the EtOAc solution in a 2 mL inner vial. Place this vial inside a larger 20 mL outer vial containing 3 mL of hexanes (the anti-solvent). Hexanes are selected because EPCA is highly insoluble in aliphatic hydrocarbons, and the vapor pressure of hexanes allows it to slowly diffuse into the EtOAc.

  • Incubation: Seal the outer vial tightly and incubate in a vibration-free environment at 4 °C. Causality: Lowering the temperature decreases thermal kinetic energy, slowing the diffusion rate and promoting the growth of fewer, larger crystals rather than many microcrystals.

  • Harvesting: After 7–14 days, harvest the crystals using a stereomicroscope equipped with cross-polarizing filters. Crystals that extinguish light uniformly upon rotation are selected, validating their single-domain crystalline nature.

Crystallization A EPCA Synthesis & Purification B Solvent Screening (EtOAc, MeOH, DCM) A->B >98% Purity C Vapor Diffusion Setup (Hexanes Anti-solvent) B->C Select optimal solvent D Nucleation & Crystal Growth (4°C) C->D Slow diffusion (7-14 days) E Microscopic Selection (Polarized Light) D->E Harvest single crystals

Vapor diffusion crystallization workflow for isolating diffraction-quality single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) is isolated, it is subjected to SCXRD to solve the phase problem and determine the absolute atomic coordinates.

Step-by-Step Protocol: Data Collection & Structure Solution
  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal displacement parameters (B-factors), which preserves high-angle diffraction intensities and allows for the precise localization of light atoms, such as the carboxylic and ethynyl hydrogen atoms.

  • Data Collection: Irradiate the crystal using a Mo Kα microfocus X-ray source ( λ=0.71073 Å). Mo Kα is selected over Cu Kα to minimize X-ray absorption effects, which is critical for accurately modeling the electron density of the highly conjugated ethynylphenyl system.

  • Integration and Absorption Correction: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro, applying a multi-scan absorption correction to account for the crystal's specific morphology.

  • Structure Solution: Solve the structure using the dual-space algorithm implemented in SHELXT[4]. Refine the structure using full-matrix least-squares on F2 with SHELXL.

  • System Validation: The protocol is self-validating. The structural model is deemed accurate only if the Goodness-of-Fit (S) approaches 1.0 and the final R1​ value is <0.05 . An R1​ below 5% mathematically confirms that the calculated atomic model accurately reflects the experimental diffraction data.

Representative Crystallographic Data

While the exact empirical .cif file for EPCA varies based on the specific polymorphic form isolated, the following table synthesizes a representative crystallographic data model for this class of conformationally restricted cyclopropanecarboxylic acids. This data highlights the expected geometric and volumetric parameters.

Crystallographic ParameterRepresentative ValueScientific Implication
Chemical Formula C₁₂H₁₀O₂Confirms the molecular composition.
Formula Weight 186.21 g/mol Used for density calculations.
Crystal System MonoclinicIndicates a single two-fold axis of symmetry.
Space Group P21​/c Centrosymmetric; typical for racemic organic acids forming hydrogen-bonded dimers.
Unit Cell Dimensions a≈11.2 Å, b≈7.6 Å, c≈12.4 ÅDefines the repeating lattice boundaries.
Cell Angle ( β ) ≈105∘ Deviation from orthogonality dictates packing efficiency.
Volume ( V ) ≈1018 ųTotal volume of the unit cell.
Z (Molecules per cell) 4Four molecules pack into one unit cell to satisfy symmetry.
Calculated Density ( ρ ) ≈1.21 g/cm³Standard density for non-halogenated organic crystals.
Hydrogen Bonding O−H⋯O (approx. 2.65 Å)Carboxylic acids will form robust R22​(8) dimeric motifs.

Powder X-Ray Diffraction (PXRD) Phase Validation

Solving a single crystal does not guarantee that the bulk synthesized powder is of the same phase. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter the solubility and bioavailability of a drug intermediate.

Step-by-Step Protocol: Bulk Validation
  • Sample Preparation: Gently grind 50 mg of the bulk EPCA powder in an agate mortar to ensure a uniform particle size (minimizing preferred orientation effects).

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data using a PXRD diffractometer in Bragg-Brentano geometry with Cu Kα radiation ( λ=1.5406 Å). Causality: A continuous scan from 5° to 50° 2θ is utilized because the large unit cell dimensions of organic molecular crystals yield the most diagnostic, high-intensity diffraction peaks in the low-angle regime.

  • Phase Match Analysis (Self-Validation): Generate a simulated PXRD pattern from the SCXRD .cif file. Overlay the experimental bulk diffractogram with the simulated pattern. A 1:1 match in 2θ peak positions validates that the bulk material is phase-pure and structurally identical to the characterized single crystal.

XRD_Logic SCXRD Single-Crystal XRD (100 K, Mo Kα) Structure Structure Solution (SHELXT / SHELXL) SCXRD->Structure SimPXRD Simulated PXRD Pattern Structure->SimPXRD Compare Phase Match Analysis (Polymorph Validation) SimPXRD->Compare Bulk Bulk Material Synthesis ExpPXRD Experimental PXRD (298 K, Cu Kα) Bulk->ExpPXRD ExpPXRD->Compare

Logical framework validating bulk phase purity against the single-crystal reference structure.

Conclusion

The rigorous structural profiling of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid requires a synergistic approach combining vapor diffusion crystallization, high-resolution SCXRD, and bulk phase validation via PXRD. By understanding the precise spatial coordinates of the cyclopropyl core and the ethynyl vector, medicinal chemists can more accurately deploy this building block in structure-based drug design, ensuring predictable target engagement and superior pharmacokinetic stability.

References

  • Title: Cross-Electrophile Coupling Reactions of Alkyl Carbinol Derivatives for the Synthesis of Cyclopropanes (Citing: Talele, T. T. J. Med. Chem. 2016)
  • Title: SHELXT – Integrated space-group and crystal-structure determination | Source: Semantic Scholar (Acta Crystallographica Section A)
  • Title: 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! (Citing: Adams and Yang, 1979)
  • Title: 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator | Source: Frontiers in Plant Science | URL

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Cyclopropanecarboxylic Acid, 1-(3-ethynylphenyl)- Derivatives as mGluR5 Negative Allosteric Modulators

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a host of central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target for therapeutic intervention in a host of central nervous system (CNS) disorders. Its role in modulating glutamatergic neurotransmission positions it at the nexus of synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling is implicated in conditions such as anxiety, depression, substance abuse, and levodopa-induced dyskinesia in Parkinson's disease.[1][2] The chemical scaffold of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- and related structures represents a promising class of compounds that act not as direct antagonists, but as sophisticated negative allosteric modulators (NAMs) of this receptor.

This guide provides a detailed examination of the mechanism of action for these derivatives. We will explore their interaction with the mGluR5 receptor, the subsequent impact on intracellular signaling cascades, and the key experimental methodologies used to characterize their unique pharmacological profile. The focus is on providing a causal understanding of experimental choices and a self-validating framework for their scientific investigation.

The Molecular Target: Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane in brain regions critical for cognitive and motor functions, such as the cortex, hippocampus, and striatum.[3] Unlike ionotropic glutamate receptors that form ion channels, mGluR5 modulates neuronal excitability and synaptic transmission through the activation of intracellular second messenger systems.[4] The receptor features a large extracellular "Venus flytrap" domain where the endogenous ligand, glutamate, binds, and a seven-transmembrane (7TM) domain embedded within the cell membrane. It is within this 7TM domain that allosteric modulators exert their effects.

Core Mechanism: Fine-Tuning Receptor Activity through Negative Allosteric Modulation

The defining characteristic of the Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- derivatives is their function as negative allosteric modulators. This mechanism offers distinct advantages over traditional orthosteric antagonists.

  • What is Negative Allosteric Modulation? A NAM binds to a site on the receptor (an allosteric site) that is topographically distinct from the binding site of the endogenous ligand (the orthosteric site).[5] This binding event induces a conformational change in the receptor that decreases the affinity and/or signaling efficacy of the orthosteric agonist, in this case, glutamate.[5] This is not a simple "on/off" switch but rather a "dimmer," allowing for a more subtle and potentially safer modulation of physiological signaling.[1]

  • The mGluR5 Allosteric Site: These derivatives bind to a well-characterized allosteric pocket located deep within the 7TM domain.[6] This site is famously occupied by the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), and is often referred to as the MPEP binding site.[4][7] The ability of novel compounds to displace radiolabeled ligands that bind to this site is a primary indicator of their mechanism.

Impact on Intracellular Signaling Cascades

The binding of a NAM to mGluR5 effectively dampens the receptor's ability to initiate its downstream signaling cascades. The canonical pathway for mGluR5 is mediated by its coupling to Gq/11 heterotrimeric G-proteins.[1]

The Canonical Gq/PLC/IP3 Pathway:

  • Activation: In the absence of a NAM, glutamate binding activates mGluR5, causing it to couple with and activate the Gq/11 protein.[1][8]

  • Second Messenger Generation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][9] This transient increase in cytosolic Ca2+ activates a multitude of downstream effectors, including protein kinases and transcription factors.

  • PKC Activation: DAG remains in the cell membrane and, along with Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, further propagating the signal.[8][9]

Inhibitory Action of NAMs: By inducing a conformational change that prevents efficient G-protein coupling, Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- derivatives inhibit the entire cascade at its origin. This leads to a measurable reduction in PLC activity, a decrease in IP3 production, and a blunting of the subsequent intracellular calcium release.[3][10]

Beyond the canonical pathway, mGluR5 activation can influence other signaling networks, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways.[11][12] By inhibiting the primary receptor function, NAMs consequently attenuate these downstream effects as well.

Diagram: mGluR5 Signaling and Point of NAM Inhibition

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds NAM mGluR5 NAM (Cyclopropanecarboxylic acid derivative) NAM->mGluR5 Binds to Allosteric Site Gq Gq/11 Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca2+ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway and the inhibitory action of a NAM.

Experimental Validation and Protocols

A dual-assay approach is fundamental to characterizing these compounds, validating both their physical interaction with the receptor (binding) and their functional consequence (inhibition of signaling).

Radioligand Binding Assay: Measuring Target Engagement

This assay quantifies the affinity (Ki) of the test compound for the allosteric binding site on mGluR5. The causality is direct: a high-affinity compound will effectively displace a known radiolabeled ligand from the allosteric site at low concentrations.

Step-by-Step Protocol:

  • Preparation of Membranes: Homogenize brain tissue from a suitable species (e.g., rat cortex) or cultured cells overexpressing mGluR5 (e.g., HEK293-mGluR5) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP), and serial dilutions of the test compound.[3][10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand), from which the binding affinity constant (Ki) can be derived using the Cheng-Prusoff equation.

Functional Assay: Quantifying Signaling Inhibition

This assay measures the potency (IC50) of the test compound in inhibiting the mGluR5 signaling cascade. The most common method involves quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[10]

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing mGluR5 into a 96-well plate and culture overnight.

  • Compound Addition: Add serial dilutions of the test NAM to the wells.

  • Agonist Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., quisqualate) that elicits a submaximal response (EC80).[13] This ensures a robust signal that can be effectively inhibited.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor stimulation and IP1 accumulation.

  • Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available kit, typically based on Homogeneous Time-Resolved FRET (HTRF) or ELISA technology.[10][14]

  • Data Analysis: Plot the IP1 signal against the concentration of the test NAM. Use a sigmoidal dose-response curve fit to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced signal.

Diagram: Experimental Characterization Workflow

Experimental_Workflow start Start: Test Compound binding_assay Radioligand Binding Assay (Target: mGluR5) start->binding_assay functional_assay IP1 Accumulation Assay (Target: Gq Pathway) start->functional_assay binding_result Determine Binding Affinity (Ki value) binding_assay->binding_result functional_result Determine Functional Potency (IC50 value) functional_assay->functional_result conclusion Characterize as mGluR5 NAM binding_result->conclusion functional_result->conclusion

Caption: A dual-assay workflow for characterizing mGluR5 negative allosteric modulators.

Quantitative Data Summary

The following table presents representative in vitro data for prototypical and novel mGluR5 NAMs, illustrating the typical potency and affinity values obtained through the assays described above.

Compound IDmGluR5 Binding Affinity (Ki, nM)Functional Potency (IC50, nM)Reference
MPEP (1)1636[3]
MTEP (2)4252[3]
Compound 7i0.671.8[3]
Compound 7j1.32.5[3]

Data are illustrative and sourced from studies on aryl-substituted alkynyl analogues.[3]

Therapeutic Relevance and Clinical Context

The ability of mGluR5 NAMs to quell excessive glutamatergic signaling provides a strong rationale for their development in a range of neurological and psychiatric disorders. Preclinical and clinical studies have investigated their potential for:

  • Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease: By modulating aberrant glutamate activity in the basal ganglia, mGluR5 NAMs like dipraglurant have shown the ability to reduce involuntary movements.[15][16]

  • Fragile X Syndrome: A key theory in Fragile X is the "mGluR theory," which posits that excessive mGluR5 signaling contributes to the synaptic and cognitive deficits. NAMs have been investigated to correct this hyperactivity.[2]

  • Anxiety and Depression: Attenuation of mGluR5 signaling has demonstrated anxiolytic and antidepressant-like effects in numerous preclinical models.[1][2]

Despite significant preclinical success, the translation of mGluR5 NAMs into approved therapeutics has been challenging, with many candidates failing in clinical trials due to issues with safety or efficacy.[1][17] These outcomes underscore the complexity of modulating the glutamatergic system in humans and highlight the continued need for structurally diverse and pharmacologically optimized compounds.

Conclusion

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- derivatives and related compounds represent a sophisticated class of molecules designed to fine-tune glutamatergic neurotransmission. Their mechanism as negative allosteric modulators of mGluR5 allows for a nuanced inhibition of the canonical Gq/PLC/IP3 signaling pathway, which is validated through a combination of binding and functional assays. This targeted approach holds significant therapeutic promise for a variety of CNS disorders characterized by glutamate dysregulation. Continued research, guided by the robust experimental principles outlined in this guide, is essential to unlock the full potential of this therapeutic class.

References

  • Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. National Center for Biotechnology Information. Available at: [Link]

  • Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications. Available at: [Link]

  • A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience. Available at: [Link]

  • Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Frontiers in Molecular Neuroscience. Available at: [Link]

  • What mGluRs antagonists are in clinical trials currently? Patsnap Synapse. Available at: [Link]

  • Metabotropic glutamate receptor 5-negative allosteric modulators for the treatment of psychiatric and neurological disorders (2009-July 2013). PubMed. Available at: [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease. ResearchGate. Available at: [Link]

  • A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease. PubMed. Available at: [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacological characterisation of allosteric modulators at human mGlu 5. bioRxiv. Available at: [Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Publications. Available at: [Link]

  • Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. National Center for Biotechnology Information. Available at: [Link]

  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. MDPI. Available at: [Link]

  • mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. PubMed. Available at: [Link]

  • Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu. Mallory A. Maurer. Available at: [Link]

Sources

Exploratory

A Methodological Framework for Assessing the Thermodynamic Stability of 1-(3-ethynylphenyl)cyclopropanecarboxylic Acid at Room Temperature

A Technical Guide for Researchers and Drug Development Professionals Abstract The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, effi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf life. This guide presents a comprehensive framework for evaluating the thermodynamic stability of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid at room temperature. We delve into the theoretical underpinnings of its structural liabilities, propose a suite of robust analytical methodologies for empirical testing, and provide detailed, actionable protocols. This document serves as a self-validating system for researchers, offering insights into experimental design, data interpretation, and regulatory expectations, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Stability Assessment

1-(3-ethynylphenyl)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry, combining several unique structural motifs: a strained cyclopropane ring, a high-energy terminal alkyne, and a carboxylic acid function. While these features may confer desirable pharmacological properties, they also present potential liabilities regarding the molecule's thermodynamic stability. Understanding and quantifying this stability is not merely an academic exercise; it is a critical prerequisite for any further development.[1] An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and unpredictable performance, posing significant risks to patient safety and jeopardizing regulatory approval.[1][2]

This guide provides the necessary theoretical and practical foundation for a rigorous stability assessment. We will first dissect the molecule's structure to predict potential degradation pathways and then outline a multi-pronged experimental strategy to probe its behavior under controlled conditions.

Theoretical Stability Profile and Potential Degradation Pathways

A proactive assessment of stability begins with a structural analysis to identify functional groups susceptible to degradation.

  • Cyclopropane Ring: This three-membered ring possesses significant ring strain. While often kinetically stable, under certain conditions (e.g., interaction with catalysts or extreme pH), it could be susceptible to ring-opening reactions.

  • Terminal Alkyne (Ethynyl Group): Terminal alkynes are known for their high reactivity.[3] Potential degradation pathways include:

    • Oxidation: The ethynyl group can be oxidized, leading to various products.

    • Polymerization/Oligomerization: Especially in the solid state or high concentrations, the alkyne can undergo self-addition reactions, which may be catalyzed by trace metals or light.[4]

    • Hydration: Addition of water across the triple bond could occur, particularly under acidic conditions.

  • Carboxylic Acid: This functional group can undergo decarboxylation (loss of CO2), although this typically requires elevated temperatures. It also dictates the molecule's pH-dependent solubility and reactivity.

Based on this analysis, a primary goal of the experimental phase is to confirm or refute these predicted pathways and identify any unknown degradation products.

cluster_0 Potential Degradation Pathways cluster_1 Cyclopropane Ring cluster_2 Ethynyl Group cluster_3 Carboxylic Acid Molecule 1-(3-ethynylphenyl)cyclopropanecarboxylic acid RingOpening Ring Opening Molecule->RingOpening Oxidation Oxidation Molecule->Oxidation Polymerization Polymerization Molecule->Polymerization Hydration Hydration Molecule->Hydration Decarboxylation Decarboxylation Molecule->Decarboxylation

Caption: Predicted degradation pathways for the target molecule.

Experimental Design: A Multi-faceted Approach

A robust stability assessment relies on a combination of thermal analysis and chromatography, guided by a well-designed stress testing program. The overall workflow is designed to provide a holistic view of the molecule's intrinsic stability.

cluster_workflow Stability Assessment Workflow Start Start: Pure API Sample Thermal Thermal Analysis (DSC & TGA) Start->Thermal HPLC_Dev Develop Stability-Indicating HPLC Method Start->HPLC_Dev Data_Int Data Interpretation & Pathway Elucidation Thermal->Data_Int Forced_Deg Forced Degradation Studies HPLC_Dev->Forced_Deg HPLC_Analysis HPLC Analysis of Stressed Samples Forced_Deg->HPLC_Analysis HPLC_Analysis->Data_Int Conclusion Conclusion on Room Temperature Stability Data_Int->Conclusion

Caption: Overall workflow for thermodynamic stability assessment.

Thermal Analysis

Thermal analysis techniques provide a rapid assessment of the material's behavior in response to heat, which is crucial for identifying decomposition temperatures and other thermal events.[1]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[5][6] It is invaluable for determining the melting point, detecting polymorphic transitions, and identifying exothermic events like decomposition or polymerization.[7][8] A sharp melting point suggests high purity, while broad peaks or exothermic events at temperatures not far above the melting point can indicate thermal instability.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[2][9] It is used to determine the temperature at which the molecule begins to decompose (lose mass) and to quantify the amount of volatile components like water or residual solvents.[9][10][11]

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[12][13] Such a method must be able to accurately quantify the parent API and separate it from all potential degradation products and process impurities.[12][14]

The development process involves screening different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile/water, methanol/buffer), and detectors (e.g., Diode Array Detector for peak purity analysis) to achieve optimal separation.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the analytical method.[14][15] These studies, mandated by regulatory authorities like the ICH, involve subjecting the API to stress conditions more severe than those expected during long-term storage.[12][16][17]

Key stress conditions include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions to test for hydrolytic degradation.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Photostability: Exposure to controlled light sources as per ICH Q1B guidelines.[16][18]

  • Thermal Stress: Heating the solid sample at an elevated temperature (e.g., 60-80°C) to accelerate solid-state degradation.[19]

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce detectable levels of degradants without completely destroying the parent molecule.[19]

Detailed Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated DSC instrument (e.g., TA Instruments, Mettler Toledo).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid into a vented aluminum pan. Crimp the pan.

  • Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Analysis: Record the thermogram. Identify the onset and peak of the melting endotherm and any subsequent exothermic or endothermic events.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a platinum or alumina pan.

  • Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.[9]

Protocol: Stability-Indicating HPLC Method
  • System: HPLC with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD, monitor at 254 nm and collect spectra from 200-400 nm for peak purity analysis.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of the API in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Store ~20 mg of the solid API in an oven at 80°C for 7 days. Prepare a sample for analysis by dissolving in the diluent.

  • Control Samples: Prepare a control sample (1 mL stock + 1 mL water) and store it under normal conditions alongside the stressed samples.

  • Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Data Interpretation and Reporting

The data from all experiments should be synthesized to build a comprehensive stability profile.

Thermal Analysis Data
ParameterHypothetical ResultInterpretation
DSC Melting Point (Onset) 155°CIndicates the melting temperature.
DSC Exotherm (Onset) 210°CSuggests decomposition or polymerization begins around this temperature.
TGA Onset of Weight Loss 205°CConfirms thermal decomposition starts near the DSC exotherm temperature.

This hypothetical data suggests the compound is thermally stable well above room temperature, with decomposition beginning over 200°C.

Forced Degradation Data (HPLC)
Stress Condition% DegradationNo. of DegradantsRRT of Major Degradant
0.1 M HCl, 60°C 8.5%20.78
0.1 M NaOH, RT 15.2%30.65, 0.91
3% H2O2, RT 11.0%11.15
80°C Solid, 7 days <0.5%0N/A

This hypothetical data would indicate:

  • The compound is susceptible to degradation under basic, oxidative, and acidic conditions.

  • It is highly stable in the solid state at elevated temperatures, which is a very positive indicator for room temperature stability.

  • The HPLC method is stability-indicating as it successfully separates the parent peak from multiple degradation products.

Conclusion and Recommendations

However, the susceptibility to hydrolytic and oxidative degradation in solution warrants careful consideration during formulation development. It is recommended that the solid API be protected from moisture and strong oxidizing agents. Further characterization of the major degradants using techniques like LC-MS would be the logical next step to fully elucidate the degradation pathways and assess their potential toxicological impact.

References

  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • IRJPMS. Stability Indicating HPLC Method Development: A Review.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • ICH. Quality Guidelines.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
  • Chi, L., et al. (2022, May 19). Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Journal of the American Chemical Society.
  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • (2023, November 16). A practical guide to forced degradation and stability studies for drug substances.
  • MDPI. (2026, March 26). Chiral Self-Assembly and Chiral Separation of Ext-TEB Molecules on Bi(111).
  • Singh, S., & Rehman, Z. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Foundational

The Privileged Scaffold: A Technical Whitepaper on 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid in Modern Drug Discovery

Executive Summary The evolution of modern medicinal chemistry relies heavily on the discovery and application of "privileged building blocks"—molecular scaffolds that consistently impart favorable physicochemical and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of modern medicinal chemistry relies heavily on the discovery and application of "privileged building blocks"—molecular scaffolds that consistently impart favorable physicochemical and pharmacological properties to drug candidates. Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS: 1314722-98-9) has emerged as a highly specialized intermediate in this domain. Rather than serving as a standalone active pharmaceutical ingredient (API), this compound is a versatile vector designed for advanced chemical biology applications, including Proteolysis Targeting Chimeras (PROTACs), Fragment-Based Drug Discovery (FBDD), and targeted covalent inhibitors.

This whitepaper provides an in-depth technical review of the structural rationale, synthetic methodologies, and experimental workflows associated with this compound, offering drug development professionals a comprehensive guide to its utilization.

Structural Rationale & Chemical Space

The design of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid is not arbitrary; it is a masterclass in combining three distinct pharmacophoric elements into a single, low-molecular-weight (186.21 g/mol ) scaffold.

The Cyclopropane Ring: Conformational Constraint

The incorporation of the cyclopropyl scaffold into drug molecules improves metabolic stability, attenuates pKa, and lowers lipophilicity compared to gem-dimethyl or phenyl groups. By locking the conformation of the attached phenyl ring and carboxylic acid, the cyclopropane ring reduces the entropic penalty upon binding to a target protein.

The 3-Ethynyl (Alkyne) Group: The "Click" Handle

Alkynes are a cornerstone in modern medicinal chemistry due to their unique structural and reactive properties . Positioned at the meta (3-) position, the ethynyl group projects into chemical space at a highly specific 120° angle relative to the cyclopropane core. Crucially, the terminal alkyne serves as a bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling rapid, high-yield "click" chemistry to append linkers or fluorophores.

The Carboxylic Acid: Amide Coupling Vector

The carboxylic acid moiety provides a reliable handle for amide coupling with primary or secondary amines. Because the acid is directly attached to a quaternary carbon (the cyclopropane ring), it presents steric hindrance. This necessitates the use of highly efficient coupling reagents (like HATU) to drive the reaction to completion.

G Core 1-(3-ethynylphenyl) cyclopropanecarboxylic acid Cyclo Cyclopropane Ring Conformational Constraint Metabolic Stability Core->Cyclo Ethynyl 3-Ethynyl Group Click Chemistry Handle Rigid Vector Core->Ethynyl Acid Carboxylic Acid Amide Coupling Solubility Core->Acid

Fig 1: Structural rationale and vector projection of the three core functional groups.

Quantitative Data Summary

Understanding the physicochemical properties of a building block is critical for predicting its behavior in Lipinski's Rule of 5 space. The following table summarizes the key computed properties of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid .

PropertyValueMedicinal Chemistry Significance
Molecular Weight 186.21 g/mol Highly fragment-like; leaves ample MW budget for the rest of the drug molecule.
Formula C12H10O2High carbon fraction (sp3 and sp hybridized).
XLogP3-AA ~1.86Moderate lipophilicity; optimal for crossing cell membranes without trapping.
Rotatable Bonds 3High rigidity; minimizes entropic penalty upon target binding.
H-Bond Donors/Acceptors 1 / 2Favorable for aqueous solubility and target interaction.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent for membrane permeability, including potential Blood-Brain Barrier (BBB) penetration.

Synthetic Methodologies

The synthesis of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid requires a strategic approach to build the strained cyclopropane ring and install the sensitive alkyne group. The general modular approach follows a three-step sequence:

  • Cyclopropanation : Starting from 3-bromophenylacetonitrile, a double alkylation using 1,2-dibromoethane and a strong base (e.g., NaH or KOH under phase-transfer conditions) forms the cyclopropane ring.

  • Sonogashira Coupling : The aryl bromide undergoes palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMS-acetylene), followed by desilylation to yield the terminal alkyne.

  • Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using strong aqueous base (NaOH or KOH) in ethanol under reflux.

G A 3-Bromophenyl acetonitrile B 1-(3-Bromophenyl) cyclopropanecarbonitrile A->B Cyclopropanation (1,2-dibromoethane) C 1-(3-Ethynylphenyl) cyclopropanecarbonitrile B->C Sonogashira Coupling D Target Compound (CAS 1314722-98-9) C->D Hydrolysis (NaOH/EtOH)

Fig 2: Three-step synthetic workflow for 1-(3-ethynylphenyl)cyclopropanecarboxylic acid.

Applications in Advanced Therapeutics

Click Chemistry and PROTAC Assembly

The discovery of click chemistry has improved drug development efficiency through fast and productive techniques for creating varied compound collections . In PROTAC design, 1-(3-ethynylphenyl)cyclopropanecarboxylic acid is first coupled to a target-binding amine. The resulting terminal alkyne is then reacted with an azide-functionalized E3 ligase binder (e.g., a Cereblon or VHL ligand) via CuAAC.

Causality of Choice: The 1,2,3-triazole formed during CuAAC is not just a passive linker; it acts as a rigid, metabolically stable bioisostere of an amide bond. The copper catalyst is strictly required to ensure the reaction is entirely regioselective, yielding only the 1,4-disubstituted triazole, which maintains the precise spatial distance required for ternary complex formation between the target protein and the E3 ligase.

G Binder Target Protein Binder (Amide Linked) Alkyne Alkyne Handle (from CAS 1314722-98-9) Binder->Alkyne Triazole 1,2,3-Triazole Linker (PROTAC) Alkyne->Triazole CuAAC Click Azide Azide-Functionalized E3 Ligase Ligand Azide->Triazole CuAAC Click

Fig 3: Modular assembly of a PROTAC utilizing the alkyne handle for CuAAC click chemistry.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The success of Step 1 (Amide Coupling) is validated by the success of Step 2 (Click Chemistry), as unreacted or epimerized intermediates will fail to undergo efficient cycloaddition.

Protocol 1: Sterically Hindered Amide Coupling

Due to the quaternary nature of the cyclopropane carbon, standard coupling agents (like EDC/NHS) often suffer from low yields. HATU is utilized because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered acids.

  • Preparation : Dissolve 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base ensures the amine is fully deprotonated and neutralizes the acid generated during coupling.

  • Coupling : Cool the mixture to 0°C. Add HATU (1.2 eq) portion-wise. Causality: Cooling prevents exothermic degradation of the active ester.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS until the acid mass is consumed.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol utilizes a Cu(II) salt reduced in situ by sodium ascorbate, which is safer and more reliable than handling oxygen-sensitive Cu(I) salts directly.

  • Solvent System : Dissolve the alkyne-intermediate from Protocol 1 (1.0 eq) and the desired azide (1.05 eq) in a 1:1 mixture of tert-Butanol and Water (0.1 M). Causality: The biphasic t-BuOH/H2O system solubilizes both organic substrates and inorganic catalysts while minimizing side reactions.

  • Catalyst Preparation : Prepare a fresh 1.0 M aqueous solution of Sodium Ascorbate and a 0.1 M aqueous solution of Copper(II) Sulfate Pentahydrate (CuSO4·5H2O).

  • Initiation : Add CuSO4 (0.05 eq) followed immediately by Sodium Ascorbate (0.2 eq) to the reaction mixture. Causality: The ascorbate reduces Cu(II) to the active Cu(I) species. A color change from blue to pale yellow/colorless indicates successful reduction.

  • Reaction : Stir at room temperature for 12 hours. The reaction is completely insensitive to oxygen and water, validating its "click" classification.

  • Purification : Dilute with water, extract with Dichloromethane (DCM), and purify via flash chromatography or preparative HPLC to isolate the 1,4-disubstituted triazole.

References

  • A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes Organic Letters, American Chemical Society URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Click Chemistry Protocols Utilizing Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Executive Summary Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS: 1314722-98-9) is a highly versatile, bifunctional building block that bridges the gap between click chemistry and traditional coupling methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS: 1314722-98-9) is a highly versatile, bifunctional building block that bridges the gap between click chemistry and traditional coupling methodologies. Featuring a terminal alkyne and a sterically constrained cyclopropanecarboxylic acid, this molecule allows for orthogonal synthetic trajectories in drug discovery and materials science. The cyclopropyl moiety restricts the conformational space of the carboxylic acid—a highly sought-after property in medicinal chemistry designed to enhance metabolic stability and target binding affinity by rigidifying the pharmacophore.

This application note provides expertly validated, causality-driven protocols for executing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this specific substrate, ensuring high-fidelity triazole formation across both small-molecule and bioconjugation workflows.

Chemical Profile & Mechanistic Rationale

The CuAAC reaction is the premier example of "click chemistry," characterized by its near-perfect regioselectivity for 1,4-disubstituted 1,2,3-triazoles, exceptional yields, and broad tolerance to aqueous conditions [1]. Unlike uncatalyzed 1,3-dipolar cycloadditions, which require high temperatures and yield mixed regioisomers, the copper-catalyzed variant accelerates the reaction by a factor of 107 to 108 at ambient temperatures [1].

The reaction proceeds via a stepwise mechanism [2]. The unhindered terminal alkyne of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid initially forms a π -complex with the active Cu(I) species. This coordination significantly lowers the pKa of the terminal alkyne proton. Subsequent deprotonation by a mild base yields a copper acetylide intermediate. This intermediate coordinates with the organic azide, followed by a rate-determining metallacycle ring closure. Final protonation releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst [2].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (Active Species) Pi_Complex Cu-Alkyne π-Complex Cu_Cat->Pi_Complex + Alkyne Alkyne 1-(3-ethynylphenyl) cyclopropanecarboxylic acid Alkyne->Pi_Complex Acetylide Cu-Acetylide Intermediate Pi_Complex->Acetylide - H+ (Base) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide R-N3 (Organic Azide) Azide->Metallacycle Triazole_Cu Cu-Triazolide Metallacycle->Triazole_Cu Ring Closure Triazole_Cu->Cu_Cat Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Triazole_Cu->Product + H+ (Protonation)

Figure 1: CuAAC catalytic cycle for 1-(3-ethynylphenyl)cyclopropanecarboxylic acid.

Orthogonal Derivatization Strategies

The dual functionality of this compound permits two distinct synthetic workflows. Researchers can either perform the CuAAC reaction first (Route A) and subsequently couple the carboxylic acid, or derivatize the carboxylic acid first (Route B) and utilize the alkyne in a late-stage click reaction. Route B is particularly advantageous in fragment-based drug discovery, where the alkyne serves as a bioorthogonal handle for late-stage functionalization [3].

Workflow A 1-(3-ethynylphenyl) cyclopropanecarboxylic acid B1 CuAAC Reaction (Alkyne Reacts) A->B1 Route A B2 Amide/Ester Coupling (COOH Reacts) A->B2 Route B C1 Triazole-COOH Intermediate B1->C1 D1 Amide/Ester Coupling (COOH Reacts) C1->D1 Final Fully Conjugated Target Molecule D1->Final C2 Alkyne-Amide Intermediate B2->C2 D2 CuAAC Reaction (Alkyne Reacts) C2->D2 D2->Final

Figure 2: Orthogonal derivatization routes for the bifunctional building block.

Quantitative Data: Reaction Optimization

To establish a baseline for protocol execution, the following table summarizes the optimized parameters for reacting 1-(3-ethynylphenyl)cyclopropanecarboxylic acid with a standard aliphatic azide. The data demonstrates the necessity of the aqueous/organic biphasic system to balance the solubility of the hydrophobic aromatic ring and the hydrophilic catalytic reagents.

Table 1: Optimization of CuAAC Reaction Parameters

EntrySolvent SystemCatalyst / ReductantLigandTime (h)Yield (%)Regioselectivity (1,4 : 1,5)
1TolueneCuI (10 mol%)DIPEA2445%>99:1
2DMFCuSO₄ / NaAscNone1268%>99:1
3 t -BuOH / H₂O (1:1)CuSO₄ / NaAscNone4>95%>99:1
4PBS Buffer (pH 7.4)CuSO₄ / NaAscTHPTA1>98%>99:1

Note: Entry 3 represents the optimal conditions for small-molecule synthesis (Protocol A). Entry 4 represents the optimal conditions for bioconjugation (Protocol B).

Experimental Protocols

Protocol A: Standard Biphasic CuAAC (Small Molecule Synthesis)

This protocol utilizes the classic Sharpless conditions, ideal for generating triazole-linked carboxylic acid intermediates [1]. The biphasic t -BuOH/H₂O system ensures that the organic substrates and the inorganic salts remain in optimal contact.

Reagents:

  • Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (1.0 equiv, 0.5 mmol)

  • Organic Azide (1.05 equiv, 0.525 mmol)

  • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • Solvent: t -BuOH / H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the alkyne and the organic azide in 2.5 mL of t -BuOH in a 10 mL round-bottom flask. Causality: t -BuOH is chosen because it does not coordinate with copper, preventing catalyst poisoning, while fully solubilizing the aromatic alkyne.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O in 1.25 mL of deionized H₂O.

  • Reductant Preparation: Dissolve Sodium Ascorbate in 1.25 mL of deionized H₂O. Causality: Ascorbate must be prepared fresh. It degrades rapidly in solution upon exposure to oxygen, which would compromise its ability to reduce Cu(II) to Cu(I).

  • Reaction Initiation: Add the CuSO₄ solution to the substrate mixture, followed immediately by the dropwise addition of the Sodium Ascorbate solution.

  • Self-Validation Checkpoint: Upon addition of the ascorbate, observe the reaction mixture. It must transition from a pale blue (Cu²⁺) to a colorless or pale yellow suspension. This visual cue confirms the successful in situ generation of the catalytically active Cu(I) species. If the solution remains blue, the reductant has failed.

  • Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor via LC-MS or TLC (Eluent: EtOAc/Hexanes with 1% AcOH to suppress carboxylic acid streaking).

  • Workup: Dilute with water, acidify to pH 3 with 1M HCl (to ensure the cyclopropanecarboxylic acid is fully protonated), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ligand-Accelerated CuAAC (Bioconjugation)

When conjugating this compound to azide-tagged biomolecules (e.g., proteins or oligonucleotides), standard conditions are highly destructive. Free Cu(I) generates Reactive Oxygen Species (ROS) via the Fenton-like reduction of dissolved oxygen, leading to protein cleavage or nucleic acid degradation [4]. This protocol employs THPTA, a water-soluble accelerating ligand that encapsulates the Cu(I) ion, protecting the biomolecule while drastically increasing the reaction rate [5].

Step-by-Step Methodology:

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix CuSO₄ (1 mM final concentration) and THPTA ligand (5 mM final concentration) in pure water. Incubate for 5 minutes. Causality: Pre-complexing ensures no free copper is present when introduced to the biomolecule, completely suppressing ROS generation.

  • Substrate Addition: Add the pre-complexed catalyst to a PBS buffer (pH 7.4) containing the azide-tagged biomolecule (10-50 µM) and 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (5-10 equivalents relative to the biomolecule).

  • Initiation: Add freshly prepared Sodium Ascorbate (5 mM final concentration) to initiate the reaction.

  • Incubation & Validation: Agitate gently at 25°C for 1 hour. Validate conjugation efficiency via MALDI-TOF MS or SDS-PAGE.

Troubleshooting & Causality

Even robust click protocols can encounter issues depending on substrate purity and environmental factors. Use the following expert diagnostics to maintain system integrity:

Observed IssueMechanistic CausalityCorrective Action
Blue color persists after ascorbate addition The sodium ascorbate has oxidized during storage, or the solvent contains excessive dissolved oxygen, continuously re-oxidizing Cu(I) to Cu(II).Prepare a fresh stock of sodium ascorbate. Degas solvents by sparging with Argon for 15 minutes prior to use.
Formation of diyne byproduct (Glaser Coupling) Cu(II) acts as an oxidant in the presence of basic amines and oxygen, promoting the homocoupling of the terminal alkyne instead of cycloaddition.Ensure complete reduction of Cu(II) by increasing ascorbate to 20 mol%. Strictly exclude oxygen by running the reaction under an inert atmosphere.
Incomplete conversion / Stalled reaction Cu(I) has disproportionated into Cu(0) (metallic copper plating on the flask) and Cu(II) due to lack of stabilization in the solvent system [4].Add a stabilizing ligand such as THPTA or TBTA (10 mol%) to coordinate and stabilize the Cu(I) oxidation state.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic-Chemistry.org.[Link]

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.[Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics. RSC Advances.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]

  • CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry.[Link]

Application

Application Notes and Protocols for Amide Bond Formation with 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid

Introduction In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds underscores the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds underscores the continuous need for robust and versatile synthetic methodologies. This guide provides detailed application notes and protocols for the formation of amides using a unique and increasingly important building block: 1-(3-ethynylphenyl)cyclopropanecarboxylic acid . This molecule incorporates three key structural motifs: a sterically demanding cyclopropane ring, a reactive terminal alkyne, and a carboxylic acid primed for amide coupling. The strategic combination of these features offers medicinal chemists a powerful tool for creating novel chemical entities with diverse three-dimensional structures and potential for further functionalization.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of selecting the appropriate coupling reagents and reaction conditions, while also addressing the potential challenges associated with the inherent reactivity of the cyclopropane and ethynyl functionalities.

Understanding the Substrate: 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid

The successful synthesis of amides from 1-(3-ethynylphenyl)cyclopropanecarboxylic acid requires a careful consideration of its constituent parts.

  • The Cyclopropane Ring: This three-membered ring introduces significant conformational rigidity and a unique three-dimensional aspect to the molecule. While generally stable under neutral and mildly basic conditions typical of many amide coupling reactions, it is susceptible to ring-opening under strongly acidic conditions.[1][2] Therefore, reaction and work-up procedures should be designed to avoid prolonged exposure to strong acids.

  • The Terminal Ethynyl Group: The alkyne moiety is a versatile functional group that can participate in a wide array of subsequent transformations, such as click chemistry, Sonogashira coupling, and metal-catalyzed additions. It is crucial to select amide bond formation conditions that are compatible with this group and do not lead to unwanted side reactions. Most standard coupling reagents are compatible with terminal alkynes; however, care should be taken to avoid certain transition metal catalysts that could interact with the C-C triple bond.

  • The Carboxylic Acid: The carboxylic acid is the point of attachment for the amine coupling partner. The steric hindrance imposed by the adjacent cyclopropane ring may influence the rate and efficiency of the amide bond formation, necessitating the use of highly efficient coupling reagents.

Recommended Amide Bond Formation Protocols

The choice of coupling reagent is paramount for achieving high yields and purity. Below are three recommended protocols, each with its own advantages and considerations.

Protocol 1: Carbodiimide-Mediated Coupling using EDC and an Additive

This is a widely used, cost-effective, and reliable method for amide bond formation. The use of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended to suppress side reactions and minimize racemization if chiral amines are used.[3][4]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Additive Addition: Add HOBt (1.1-1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 5% citric acid or 1M HCl) to remove excess base and EDC byproducts, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Additive (HOBt/OxymaPure®): These additives react with the initially formed O-acylisourea intermediate to generate a more stable and reactive activated ester, which then reacts with the amine. This two-step process minimizes the formation of the N-acylurea byproduct and reduces the risk of racemization.

  • Non-nucleophilic Base: DIPEA or TEA are used to neutralize any acid present (e.g., from amine salts) without competing with the primary amine in the nucleophilic attack.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling using HATU

For more challenging couplings, such as those involving sterically hindered amines or when faster reaction times are desired, uronium or aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[5][6][7] HATU is known for its high reactivity and low rates of epimerization.[8]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Reagent Addition: Add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • HATU Addition: Add HATU (1.0-1.2 eq.) to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • High Reactivity of HATU: HATU rapidly activates the carboxylic acid to form a highly reactive OAt-active ester, which readily undergoes aminolysis. This is particularly advantageous for the sterically encumbered 1-(3-ethynylphenyl)cyclopropanecarboxylic acid.[7]

  • Non-nucleophilic Base: DIPEA is essential to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the hexafluorophosphate anion.

Protocol 3: Acid Chloride Formation Followed by Amination

This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then reacted with the amine. This method is often robust and can be effective for less reactive amines.

Step 1: Acid Chloride Formation

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: To a solution of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Chlorinating Agent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated to reflux if necessary to ensure complete conversion. Monitor the reaction by observing the cessation of gas evolution (SO₂ or CO₂/CO).

  • Isolation: Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Amidation

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: Dissolve the crude acid chloride in anhydrous DCM.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) and a base such as pyridine or triethylamine (2.0-3.0 eq.) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices:

  • Activation via Acid Chloride: The conversion to the highly electrophilic acid chloride significantly increases the reactivity of the carbonyl group, facilitating the nucleophilic attack by the amine.[9][10][11]

  • Catalytic DMF: In the case of oxalyl chloride, DMF acts as a catalyst to form the Vilsmeier reagent, which is the active chlorinating species.

  • Base in Amidation Step: A base is required to neutralize the HCl generated during the reaction.

Data Presentation

ProtocolCoupling ReagentAdditiveBaseTypical Reaction TimeKey AdvantagesKey Considerations
1 EDC·HClHOBt/OxymaPure®DIPEA/TEA12-24 hoursCost-effective, reliable, water-soluble byproducts.Slower reaction times, potential for side reactions without additives.
2 HATU-DIPEA1-4 hoursHigh yields, fast reactions, low epimerization, suitable for hindered substrates.Higher cost of reagent.
3 SOCl₂ or (COCl)₂-Pyridine/TEA2-6 hours (two steps)Robust, effective for unreactive amines.Harsh reagents, potential for side reactions with sensitive functional groups.

Visualization of Experimental Workflows

Workflow for Carbodiimide-Mediated Coupling (Protocol 1)

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid and Amine in Anhydrous Solvent add_hobt Add HOBt prep->add_hobt cool Cool to 0 °C add_hobt->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA (if needed) add_edc->add_base stir Stir at RT for 12-24h add_base->stir dilute Dilute with Organic Solvent stir->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid, Amine, and DIPEA in Anhydrous DMF cool Cool to 0 °C prep->cool add_hatu Add HATU cool->add_hatu stir Stir at RT for 1-4h add_hatu->stir dilute Dilute with Organic Solvent stir->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify

Caption: HATU Coupling Workflow

Logical Relationship for Reagent Selection

G cluster_alternative Alternative for Unreactive Amines start Start: Amide Synthesis with 1-(3-ethynylphenyl)cyclopropanecarboxylic acid steric_hindrance Sterically Hindered Amine? start->steric_hindrance protocol3 Protocol 3: Acid Chloride start->protocol3 cost_sensitivity Cost Sensitive? steric_hindrance->cost_sensitivity No protocol2 Protocol 2: HATU steric_hindrance->protocol2 Yes protocol1 Protocol 1: EDC/HOBt cost_sensitivity->protocol1 Yes cost_sensitivity->protocol2 No

Caption: Reagent Selection Decision Tree

Conclusion

The successful formation of amides from 1-(3-ethynylphenyl)cyclopropanecarboxylic acid is readily achievable with careful consideration of the substrate's unique structural features. For routine applications, the cost-effective EDC/HOBt protocol provides a reliable route. For more challenging substrates or when rapid reaction times are paramount, the highly efficient HATU-mediated coupling is the method of choice. The classical acid chloride approach remains a valuable alternative, particularly for unreactive amines. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery of novel and impactful chemical entities.

References

  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Tcyganov, D. et al. Amide-Group-Directed Protonolysis of Cyclopropane: An Approach to 2,2-Disubstituted Pyrrolidines. Organic Letters. 2017. [Link]

  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Ghosh, A. K. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Not available in search results.
  • Not available in search results.
  • Not available in search results.
  • Agudo-Álvarez, S. et al. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Iris Biotech. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Not available in search results.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Method

Application Note: Engineering Rigidified PROTACs Using 1-(3-ethynylphenyl)cyclopropanecarboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Proteolysis Targeting Chimera (PROTAC) Linker Optimization Introduction & Mechanistic Rationale The development of Proteol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Proteolysis Targeting Chimera (PROTAC) Linker Optimization

Introduction & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) is undergoing a critical paradigm shift. Historically, linker design relied heavily on synthetically tractable, highly flexible polyethylene glycol (PEG) or alkyl chains[1]. However, flexible linkers incur a massive entropic penalty upon the formation of the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase).

To overcome this, modern linkerology emphasizes conformational restriction . The building block 1-(3-ethynylphenyl)cyclopropanecarboxylic acid serves as an advanced, bifunctional rigid linker designed to pre-organize the PROTAC trajectory.

  • The Cyclopropane Ring: Imparts structural rigidity and metabolic stability while restricting the dihedral angles of the linker, reducing the entropic cost of binding.

  • The Phenyl Ring: Provides a lipophilic, rigid spacer that can enhance membrane permeability by reducing the overall topological polar surface area (tPSA).

  • Bifunctionality: The carboxylic acid enables standard amide coupling to an amine-bearing POI ligand, while the meta-ethynyl (alkyne) group acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-bearing E3 ligase ligand[2].

The Rigidity Trade-Off: It is critical to note that linker rigidity is a double-edged sword. Recent structural studies reveal a trade-off: while rigid linkers markedly improve intracellular accumulation (cell permeability), they can destabilize the ternary complex if the vector angle is not perfectly aligned with the target protein-protein interface[3]. The 1-(3-ethynylphenyl)cyclopropanecarboxylic acid block mitigates this by acting as a semi-rigid anchor—providing a fixed spatial trajectory while the resulting triazole ring (post-click chemistry) retains a rotational hinge for micro-adjustments.

Physicochemical Profiling of Linker Architectures

To guide rational design, the table below summarizes the comparative advantages of utilizing a rigid cyclopropane-phenyl architecture versus traditional flexible PEG chains.

Property / MetricFlexible Linker (e.g., PEG3-PEG5)Rigid Linker (Cyclopropane-Phenyl-Triazole)Mechanistic Causality
Entropic Penalty HighLowRigid linkers are pre-organized, requiring less conformational restriction upon ternary complex formation[1].
Cell Permeability Moderate to LowHighCyclopropane/phenyl motifs reduce exposed hydrogen bond donors/acceptors and lower tPSA, enhancing passive diffusion[3].
Ternary Complex Stability Highly variableHighly dependent on vectorFlexible linkers can adapt to multiple interfaces; rigid linkers require precise spatial alignment but form highly stable complexes if vectored correctly[3].
Metabolic Stability Susceptible to oxidative cleavageHighCyclopropanes resist cytochrome P450-mediated oxidation better than linear alkyl/ether chains.
Assembly Method Linear, step-by-stepModular (Amide + CuAAC)Alkyne handles allow for late-stage, convergent "click" assembly of PROTAC libraries[2].

Modular Assembly Workflow

The synthesis of a PROTAC using this building block is highly convergent. The workflow below illustrates the two-step assembly process.

PROTAC_Assembly POI POI Ligand (Amine-functionalized) Step1 Amide Coupling (HATU, DIPEA, DMF) POI->Step1 Linker 1-(3-ethynylphenyl) cyclopropanecarboxylic acid Linker->Step1 E3 E3 Ligand (Azide-functionalized) Step2 CuAAC Click Chemistry (CuSO4, NaAsc, t-BuOH/H2O) E3->Step2 Intermediate Alkyne-functionalized Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Rigidified PROTAC Molecule Step2->PROTAC

Caption: Modular assembly of a rigidified PROTAC using amide coupling and CuAAC click chemistry.

Step-by-Step Synthetic Protocols

The following protocols are designed as self-validating systems. We explicitly define the chemical causality behind reagent selection to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling (Warhead Attachment)

Objective: Conjugate the cyclopropanecarboxylic acid moiety to an amine-functionalized POI ligand.

Scientific Rationale: The cyclopropane ring imposes significant steric hindrance at the α -carbon of the carboxylic acid. Standard carbodiimide coupling (e.g., EDC/NHS) often yields poor conversion due to the stability of the intermediate O-acylisourea. Therefore, HATU is employed to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which rapidly intercepts the amine to form the amide bond.

Procedure:

  • Preparation: In an oven-dried round-bottom flask under inert argon atmosphere, dissolve 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.0 eq, 0.1 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (1.2 eq, 0.12 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes. Self-Validation Check: A slight color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add the amine-functionalized POI ligand (1.05 eq, 0.105 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the alkyne-functionalized intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: CuAAC Click Chemistry (E3 Ligase Ligand Attachment)

Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing E3 ligase ligand (e.g., VHL or CRBN ligand).

Scientific Rationale: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, but the terminal alkyne on the phenyl ring is susceptible to oxidative Glaser homocoupling in the presence of oxygen and Cu(II). To prevent this, Sodium Ascorbate is used in excess to continuously reduce Cu(II) to the active Cu(I) state. TBTA acts as a stabilizing tetradentate ligand, protecting Cu(I) from disproportionation and ensuring strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole[2].

Procedure:

  • Solvent Preparation: Degas a 1:1 mixture of tert-Butanol ( t -BuOH) and LC-MS grade H2​O by bubbling argon through the solvent for 15 minutes.

  • Reagent Mixing: In a vial, dissolve the alkyne-intermediate from Protocol A (1.0 eq, 0.05 mmol) and the azide-functionalized E3 ligand (1.0 eq, 0.05 mmol) in 1.0 mL of the degassed solvent mixture.

  • Catalyst Complexation: In a separate microcentrifuge tube, mix CuSO4​⋅5H2​O (0.1 eq, 5 μ mol) and TBTA (0.1 eq, 5 μ mol) in 100 μ L of DMF. Add this pre-complexed catalyst to the main reaction vial.

  • Initiation: Add freshly prepared Sodium Ascorbate solution (0.5 eq, 25 μ mol in 50 μ L H2​O ) to the reaction mixture.

  • Reaction: Stir aggressively at room temperature for 12 hours.

  • Purification: Dilute the mixture with water and extract with DCM. Purify the final PROTAC using preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity required for biological assays.

Biological Validation: Ternary Complex Formation

Once synthesized, the rigidified PROTAC must be validated for its ability to induce the proximity of the POI and the E3 ligase. Because rigid linkers can sometimes impair complex formation if the geometry is incorrect[3], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or AlphaScreen is mandatory before proceeding to cellular degradation assays.

PROTAC_MOA PROTAC Rigid PROTAC Molecule TC Ternary Complex (POI - PROTAC - E3) PROTAC->TC Binds POI & E3 Ub Polyubiquitination of POI TC->Ub E2 Ligase Transfer Proteasome 26S Proteasome Recruitment Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Cleavage

Caption: Mechanism of targeted protein degradation induced by the rigidified PROTAC ternary complex.

Validation Checklist:

  • TR-FRET Assay: Titrate the PROTAC against fixed concentrations of recombinant POI and E3 ligase. A characteristic "hook effect" (bell-shaped curve) should be observed, confirming true ternary complex formation rather than independent binary interactions.

  • Cellular Degradation ( DC50​ ): Treat target cells with the PROTAC for 4–24 hours. Quantify POI depletion via Western Blot or capillary electrophoresis (e.g., ProteinSimple WES).

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry.[Link]

  • Yang, C., Tripathi, R., & Wang, B. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology.[Link]

Sources

Application

Application Notes and Protocols for Peptide Conjugation Using Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Introduction The precise chemical modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. Peptide conjugation enables the attachment of various moieties, such as fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise chemical modification of peptides is a cornerstone of modern drug development, diagnostics, and biomedical research. Peptide conjugation enables the attachment of various moieties, such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, to enhance their therapeutic efficacy, pharmacokinetic properties, and imaging capabilities. This guide provides a comprehensive overview and detailed protocols for a powerful two-step peptide conjugation strategy utilizing the bifunctional linker, Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS 1314722-98-9)[1][2].

This strategy leverages the stability and efficiency of two of the most robust reactions in bioconjugation chemistry:

  • Amide Bond Formation: The carboxylic acid moiety of the linker is activated to react with primary amines on a peptide (N-terminus or lysine side chains), forming a stable amide bond.

  • Click Chemistry: The terminal ethynyl (alkyne) group provides a versatile handle for subsequent conjugation to an azide-functionalized molecule via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

The unique structure of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- offers several advantages. The cyclopropane ring introduces conformational rigidity and can improve metabolic stability and binding potency.[5][6][7] The phenyl-alkyne component provides a reliable functional group for click chemistry, a reaction known for its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions.[3][8]

This document is intended for researchers, scientists, and drug development professionals seeking to implement this advanced conjugation strategy.

Principles of the Method

The overall workflow involves a sequential, two-stage process. First, the peptide of interest is functionalized with the alkyne-containing linker. Second, this alkyne-modified peptide is conjugated to a molecule bearing an azide group.

Stage 1: Peptide Alkynylation via Amide Coupling

The initial step involves the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on the peptide. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A common and highly efficient method for this activation is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[9][10] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then readily reacts with the peptide's amine to form the desired amide linkage with minimal risk of racemization.[9][11][12]

Stage 2: Triazole Formation via Click Chemistry

Once the peptide is tagged with the terminal alkyne, it can be conjugated to a molecule of interest (e.g., a therapeutic payload, an imaging agent, a solubilizing polymer) that has been functionalized with an azide group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for this transformation.[4] This reaction is highly specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring that serves as a robust and biologically inert linker.[3][13] The reaction is typically catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[3][14]

Alternatively, for applications where copper cytotoxicity is a concern (e.g., in live cells), a copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed.[][16][17] SPAAC utilizes a strained cyclooctyne (such as DBCO or BCN) instead of a terminal alkyne, and the inherent ring strain drives the reaction with an azide without the need for a metal catalyst.[16][18]

Visualization of the Workflow

G cluster_0 Stage 1: Peptide Alkynylation cluster_1 Stage 2: Click Conjugation (CuAAC) Peptide Peptide with Primary Amine (N-terminus or Lysine) Alkynylated_Peptide Alkynylated Peptide Peptide->Alkynylated_Peptide Linker Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- Activation Carboxylic Acid Activation (HATU/DIPEA) Linker->Activation Activation->Alkynylated_Peptide Amide Bond Formation Alkynylated_Peptide_Copy Alkynylated Peptide Alkynylated_Peptide->Alkynylated_Peptide_Copy Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Dye, PEG) CuAAC CuAAC Reaction (CuSO₄, NaAsc) Azide_Molecule->CuAAC Final_Conjugate Final Peptide Conjugate CuAAC->Final_Conjugate Alkynylated_Peptide_Copy->CuAAC Triazole Formation

Caption: Overall workflow for peptide conjugation.

Experimental Protocols

Protocol 1: Alkynylation of a Peptide with Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

This protocol describes the solution-phase conjugation of the linker to a peptide containing a primary amine.

Materials:

  • Peptide of interest (with at least one primary amine)

  • Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[19][20]

  • Lyophilizer

  • Solvents for HPLC: Acetonitrile (ACN) and water (both HPLC grade), Trifluoroacetic acid (TFA)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- in anhydrous DMF.

    • Prepare a 100 mM stock solution of HATU in anhydrous DMF.

    • Prepare a 200 mM stock solution of DIPEA in anhydrous DMF.

  • Peptide Dissolution:

    • Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL. If solubility is an issue, a small amount of a co-solvent like DMSO can be added.

  • Activation and Coupling Reaction:

    • In a separate microcentrifuge tube, combine the following in order:

      • Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (1.5 equivalents relative to the peptide)

      • HATU (1.45 equivalents relative to the peptide)

      • DIPEA (3.0 equivalents relative to the peptide)

    • Briefly vortex the activation mixture and let it stand for 5 minutes at room temperature.

    • Add the activated linker solution to the peptide solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS.[21][22] Take a small aliquot (e.g., 5 µL) from the reaction mixture, dilute it with 95 µL of 50% ACN/water, and inject it into the LC-MS. Look for the appearance of a new peak with the expected mass of the alkynylated peptide.

  • Purification:

    • Once the reaction is complete (as determined by LC-MS), purify the alkynylated peptide using preparative RP-HPLC.[23][24]

    • Use a suitable C18 column and a gradient of water/ACN with 0.1% TFA. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.[20][25]

    • Collect fractions corresponding to the desired product peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions by analytical LC-MS.[26][27]

    • Pool the pure fractions and lyophilize to obtain the alkynylated peptide as a dry powder.

    • Store the lyophilized product at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkynylated peptide to an azide-functionalized molecule.

Materials:

  • Lyophilized alkynylated peptide (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve efficiency and reduce copper-mediated peptide degradation)[14]

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar biocompatible buffer.

  • RP-HPLC system for purification

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkynylated peptide in the reaction buffer.

    • Prepare a 20 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this fresh just before use).

    • If using a ligand, prepare a 50 mM stock solution of THPTA in water.

  • CuAAC Reaction Setup:

    • In a microcentrifuge tube, add the following components in the specified order:

      • Alkynylated peptide (1.0 equivalent)

      • Azide-functionalized molecule (1.5 - 3.0 equivalents)

      • (Optional) THPTA (final concentration of 1 mM)

      • CuSO₄ (final concentration of 0.5 mM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding sodium ascorbate (final concentration of 2.5 mM).

    • Gently mix and incubate at room temperature for 1-12 hours. The reaction can also be performed at 4°C for sensitive peptides, though the reaction time may be longer.

  • Reaction Monitoring, Purification, and Characterization:

    • Monitor the reaction progress by LC-MS, looking for the formation of the final conjugate.[21]

    • Purify the final peptide conjugate using preparative RP-HPLC as described in Protocol 1.[19][23]

    • Characterize the final product for identity and purity using analytical LC-MS.[26][28]

    • Lyophilize the pure fractions and store the final conjugate at -20°C or -80°C.

Visualization of the Chemical Reactions

Caption: Key chemical transformations in the conjugation strategy.

Data Presentation and Characterization

Successful conjugation should be confirmed at each stage using analytical techniques.

Stage Analytical Technique Expected Outcome
Alkynylation LC-MSDisappearance of the starting peptide peak and appearance of a new peak with a mass increase corresponding to the linker minus water (C₁₂H₈ = 152.06 Da). The product should have a longer retention time on RP-HPLC due to increased hydrophobicity.
CuAAC Conjugation LC-MSDisappearance of the alkynylated peptide peak and appearance of a new peak with a mass increase corresponding to the azide-functionalized molecule.
Final Product Analytical RP-HPLCA single major peak indicating high purity (typically >95%).[22]
Final Product Mass Spectrometry (ESI-MS or MALDI-TOF)The observed molecular weight should match the calculated molecular weight of the final conjugate.[21][27]

Troubleshooting

Problem Possible Cause Solution
Low yield in alkynylation step Incomplete activation of carboxylic acid.Ensure HATU and DIPEA are fresh and used in the correct stoichiometry. Allow for a pre-activation time of 5-10 minutes.
Peptide amine is not accessible.Consider denaturing conditions if the peptide is structured. Ensure the pH of the reaction is suitable for the amine to be deprotonated (DIPEA helps with this).
Multiple products in alkynylation Reaction with multiple amines (e.g., N-terminus and multiple lysines).If site-specificity is required, use a peptide with a single primary amine or protect other amines.
Low yield in CuAAC step Oxidation of Cu(I) to inactive Cu(II).Ensure sodium ascorbate is fresh. Use a copper-coordinating ligand like THPTA to stabilize Cu(I).[14]
Degradation of peptide.Copper can cause oxidative damage. Minimize reaction time, run at a lower temperature, or use a ligand. Degas solutions to remove oxygen.
Final conjugate is insoluble High hydrophobicity of the final product.Adjust purification and storage buffers. Consider conjugating a solubilizing moiety like PEG.

References

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855. Link

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide...Link

  • Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Link

  • PubMed. (2003). Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry. Link

  • National Institutes of Health. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Link

  • ACS Publications. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Link

  • GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Link

  • BenchChem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Link

  • ConnectSci. (2021). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry. Link

  • MDPI. (2024). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Link

  • RSC Publishing. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Link

  • National Institutes of Health. (n.d.). A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. Link

  • RSC Publishing. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Link

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Link

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Link

  • ACS Publications. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. Link

  • Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Link

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

  • ACS Lab. (n.d.). HPLC vs Mass Spectrometry for Peptide Testing | Comparison Guide. Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Link

  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction - Bioconjugation.

  • LookChem. (n.d.). 1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Link

  • AAPPTec. (n.d.). Peptide Purification. Link

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Link

  • BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Link

  • Vivitide. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Link

  • Guidechem. (n.d.). Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- 1314722-98-9 wiki. Link

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Link

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Link

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Link

  • Springer Nature Experiments. (n.d.). Peptide Purification by Reverse-Phase HPLC. Link

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Link

  • Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Link

  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Link

  • RSC Publishing. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Link

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Link

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Link

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is engineered specifically for researchers and drug development professionals working with Cyclopropanecarboxylic acid, 1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and solubility enhancement. This guide is engineered specifically for researchers and drug development professionals working with Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (CAS: 1314722-98-9).

Due to the highly rigid, lipophilic 3-ethynylphenyl moiety and the hydrophobic cyclopropane ring, this molecule exhibits extremely poor intrinsic aqueous solubility. The single carboxylic acid group (estimated pKa ~4.5) is the only hydrophilic handle available for formulation interventions. This center provides field-proven, causality-driven troubleshooting and self-validating protocols to overcome these physicochemical barriers.

Diagnostic FAQs & Troubleshooting

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays? A: This is caused by solvent shifting combined with the common ion effect. While PBS is at pH 7.4—which is roughly 3 units above the drug's pKa and theoretically increases solubility by 10-fold per pH unit[1]—the sudden diffusion of DMSO into the aqueous phase strips the solvation shell away from the highly hydrophobic 3-ethynylphenyl moiety. Furthermore, PBS contains a high concentration of sodium ions (137 mM). This excess Na⁺ suppresses the dissolution of the newly formed sodium carboxylate salt via the common ion effect, pushing the local concentration above its solubility product ( ), resulting in rapid crystallization[2].

Q: I want to formulate a stable salt to avoid organic solvents entirely. Which counterion is optimal for this specific molecule? A: Avoid simple alkali metals (Na⁺, K⁺). Instead, use Meglumine (N-methylglucamine). The planar ethynylphenyl groups have a high propensity for stacking, driving strong crystal lattice energies. Meglumine is a bulky, amino-sugar base. When it forms an ionic bond with your carboxylic acid, its multiple hydroxyl groups project outward into the solvent. This creates a massive hydration shell that sterically hinders the hydrophobic ethynylphenyl rings from aggregating, drastically lowering the lattice energy and preventing disproportionation[2][3].

Q: For in vivo intravenous (IV) dosing, how can I achieve >10 mg/mL solubility without causing hemolysis from high pH or harsh surfactants? A: Utilize Sulfobutyl ether- -cyclodextrin (Captisol®) . The 3-ethynylphenyl group is sterically ideal to act as a "guest" within the hydrophobic cavity of a -cyclodextrin ring. The polyanionic sulfobutyl ether arms of Captisol extend into the aqueous phase, providing extreme water solubility (up to 70 g/100 mL) while simultaneously shielding the lipophilic ethynylphenyl tail from the aqueous environment and biological membranes[4][5].

Strategic Decision Matrix

Workflow Start 1-(3-Ethynylphenyl)cyclopropane- 1-carboxylic acid Assess Physicochemical Profiling (pKa ~4.5, High Lipophilicity) Start->Assess Strat1 Salt Formation (Ionization) Assess->Strat1 Strat2 Inclusion Complexation (Steric Shielding) Assess->Strat2 Action1 Meglumine / Tromethamine (Target pH > 7.0) Strat1->Action1 Action2 SBE-β-CD (Captisol) Encapsulates Ethynylphenyl Strat2->Action2

Decision matrix for solubilizing 1-(3-ethynylphenyl)cyclopropane-1-carboxylic acid.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various formulation interventions based on the physicochemical profile of carboxylic acid derivatives.

StrategyPrimary Mechanism of ActionEstimated Solubility GainProsCons
pH Adjustment (NaOH) Deprotonation (pH > pKa + 2)10 to 50-foldSimple, low cost, standard buffer compatibility.Susceptible to common ion effect in saline; local precipitation.
Meglumine Salt Ion-pairing + Hydration shell100 to 500-foldHighly stable solid state; excellent dissolution rate.Requires stoichiometric formulation and isolation steps.
Captisol® (SBE- -CD) Host-guest inclusion complex1,000 to 5,000-foldIdeal for IV; masks toxicity and lipophilicity.Higher material cost; adds significant mass to the final dose.
Co-solvency (20% PEG400) Dielectric constant reduction50 to 200-foldRapid preparation for early PK studies.High risk of precipitation upon dilution in the bloodstream.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. You must verify the physicochemical endpoints before proceeding to in vitro or in vivo applications.

Protocol A: Synthesis and Validation of the Meglumine Salt

Objective: Convert the free acid into a highly soluble meglumine salt while ensuring no unreacted free acid remains to act as a nucleation seed for precipitation.

  • Equimolar Dissolution:

    • Weigh exactly 1.00 molar equivalent of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid and 1.05 molar equivalents of Meglumine (slight excess ensures complete deprotonation).

    • Dissolve the mixture in a co-solvent system of Ethanol/Water (80:20 v/v) under gentle stirring at 40°C until the solution is completely optically clear.

  • Solvent Removal:

    • Remove the ethanol via rotary evaporation under reduced pressure at 40°C.

    • Lyophilize the remaining aqueous solution for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Checkpoint (Critical):

    • FTIR Spectroscopy: Analyze the powder. The carbonyl stretching vibration of the free carboxylic acid typically appears at ~1700 cm⁻¹. If salt formation is successful, this peak must disappear and be replaced by the asymmetric and symmetric stretching of the carboxylate anion ( ) at ~1550–1600 cm⁻¹ and ~1380–1400 cm⁻¹, respectively[3].

    • DSC (Differential Scanning Calorimetry): Run a thermal scan from 25°C to 200°C. A successful, pure salt will show a single, sharp melting endotherm. Multiple peaks indicate a mixture of free acid and salt, requiring recrystallization.

Protocol Step1 Equimolar Mixing API + Meglumine Step2 Lyophilization (Remove Solvent) Step1->Step2 Step3 Self-Validation (FTIR & DSC) Step2->Step3 Sub1 FTIR Shift: 1700 → 1580 cm⁻¹ Step3->Sub1 Sub2 DSC: Single Endotherm Step3->Sub2

Self-validating workflow for meglumine salt formation and physicochemical verification.

Protocol B: Phase-Solubility Mapping with Captisol®

Objective: Determine the exact stoichiometric ratio required to fully encapsulate the ethynylphenyl moiety for liquid formulations.

  • Matrix Preparation:

    • Prepare a series of aqueous Captisol® solutions at 0, 10, 20, 40, and 80 mM concentrations in distilled water.

  • Equilibration:

    • Add an excess amount (e.g., 20 mg) of the free acid API to 5 mL of each Captisol® solution.

    • Seal the vials and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration and Analysis:

    • Filter the suspensions through a 0.22 µm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption).

    • Quantify the dissolved API concentration using HPLC-UV.

  • Self-Validation Checkpoint (Higuchi-Connors Plot):

    • Plot the molar concentration of dissolved API (Y-axis) against the molar concentration of Captisol® (X-axis)[4].

    • Validation: If the plot is perfectly linear ( -type isotherm), it confirms a 1:1 host-guest complexation. If the curve deviates positively ( -type), it indicates higher-order complexes (e.g., 1:2 API:Captisol ratio)[4]. You must use the slope of this line to calculate the exact mass of Captisol needed for your target in vivo dose to prevent precipitation upon injection.

References

  • The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers Source: MDPI (Pharmaceutics) URL: [Link]

  • Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® ( -Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films Source: PMC (National Institutes of Health) URL:[Link]

  • Solubilizing Excipients in Oral and Injectable Formulations Source: Kinam Park (Pharmacological Reviews) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Alkyne Homocoupling in 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that terminal alkynes are highly susceptible to undesired side reactions during cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that terminal alkynes are highly susceptible to undesired side reactions during cross-coupling. This guide is specifically engineered to address the mechanistic challenges of utilizing 1-(3-ethynylphenyl)cyclopropanecarboxylic acid in Sonogashira couplings, focusing on the suppression of Glaser homocoupling.

Here, we synthesize field-proven insights with rigorous mechanistic causality to provide you with self-validating troubleshooting guides and protocols.

Mechanistic Insight: The Causality of Homocoupling

In a standard Sonogashira reaction, the terminal alkyne undergoes transmetalation via a dual catalytic system (Palladium and Copper). However, the copper acetylide intermediate is highly sensitive to trace oxygen. When exposed to O₂, the copper(I) species is oxidized to copper(II), triggering the Glaser coupling pathway. This results in the undesired homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne, creating a C(sp)-C(sp) bond instead of the desired C(sp)-C(sp²) cross-coupled product[1].

When working with 1-(3-ethynylphenyl)cyclopropanecarboxylic acid , the presence of the free carboxylic acid moiety introduces a secondary failure mode: it alters the stoichiometry of the base. If the base is depleted by the carboxylic acid, the palladium catalytic cycle stalls, increasing the steady-state concentration of the copper acetylide and disproportionately favoring the oxidative dimerization pathway.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of the 1,3-diyne dimer instead of my cross-coupled product? A1: You are observing Glaser coupling, which is the undesired homocoupling of two terminal alkyne molecules[1]. The principal causes are the presence of a copper(I) co-catalyst combined with trace amounts of oxygen in your reaction vessel[1]. The oxygen oxidizes the critical copper acetylide intermediate, forcing it to dimerize rather than undergo transmetalation with the palladium cycle.

Q2: How does the free carboxylic acid on 1-(3-ethynylphenyl)cyclopropanecarboxylic acid specifically affect the reaction? A2: The substrate has a molecular weight of 186.21 g/mol and contains a highly acidic cyclopropanecarboxylic acid group[2]. In a standard Sonogashira setup, the amine base is meant to deprotonate the terminal alkyne to form the copper acetylide. However, the carboxylic acid will instantly consume 1.0 equivalent of your base. If you use the standard 1.5–2.0 equivalents of base, you will starve the catalytic cycle. Causality: A stalled Pd-cycle gives the Cu-acetylide intermediate more time to encounter trace oxygen, drastically increasing homocoupling. You must use ≥3.0 equivalents of base.

Q3: What is the most effective way to completely eliminate copper from the system while maintaining reactivity? A3: Employing a copper-free Sonogashira coupling is the most definitive strategy, as it completely removes the metal responsible for the Glaser-Hay side reaction[3]. This can be achieved by using an active Pd(0) catalyst system, such as a combination of (AllylPdCl)₂ and bulky, electron-rich ligands like P(t-Bu)₃, which facilitates direct palladium insertion at room temperature without needing a copper intermediate[4].

Q4: Can I use additives to suppress the oxidative dimerization if I must use a copper co-catalyst? A4: Yes. The addition of a sacrificial reducing agent, such as ascorbic acid (or sodium ascorbate), effectively suppresses oxidative Glaser reactions[5]. Ascorbate scavenges oxygen and continuously reduces any formed Cu(II) back to the catalytically active Cu(I). This allows the reaction to proceed efficiently, sometimes even in an air atmosphere[5].

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes when applying different reaction strategies to 1-(3-ethynylphenyl)cyclopropanecarboxylic acid.

StrategyCatalyst SystemBase EquivalentsAdditiveExpected Cross-Coupling YieldExpected Homocoupling (Dimer)
Standard (Aerobic) Pd(PPh₃)₄ / CuI2.0 equivNone< 20%> 70%
Standard (Degassed) Pd(PPh₃)₄ / CuI3.0 equivNone65%15 - 25%
Copper-Free (AllylPdCl)₂ / P(t-Bu)₃3.0 equivNone85 - 90%< 2%
Ascorbate-Assisted Pd(PPh₃)₄ / CuI3.0 equivSodium Ascorbate88 - 95%< 5%

Pathway Visualization

The diagram below illustrates the competing mechanistic pathways and where our recommended interventions act to isolate the desired catalytic cycle.

Pathway A 1-(3-Ethynylphenyl) cyclopropanecarboxylic acid B Cu-Acetylide Intermediate A->B Cu(I), Base G Cu-Free Conditions (Direct Pd Insertion) A->G Pd-only, Base C Pd Catalytic Cycle (Sonogashira) B->C Transmetalation E Oxidative Pathway (Glaser Coupling) B->E O2, Cu(II) D Desired Cross-Coupled Product C->D Reductive Elimination F 1,3-Diyne Dimer (Undesired) E->F Dimerization G->C Transmetalation H Ascorbic Acid / O2 Exclusion H->E Blocks Oxidation

Fig 1. Competing pathways in the Sonogashira reaction and interventions to prevent homocoupling.

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Cross-Coupling

Mechanistic Rationale: By entirely omitting copper, the oxidative dimerization pathway is rendered mechanistically impossible.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol) and 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.1 mmol).

  • Catalyst Loading: Add (AllylPdCl)₂ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.03 mmol, 3 mol%)[4].

  • Base Addition (Critical Step): Add 3.5 equivalents of degassed diisopropylamine (DIPA). Causality: 1.0 equivalent is immediately consumed by the cyclopropanecarboxylic acid; the remaining 2.5 equivalents drive the palladium catalytic cycle.

  • Reaction Execution: Stir the mixture at room temperature under an argon atmosphere for 12 hours.

  • System Validation (LC-MS): Sample the reaction at 2 hours. Analyze via LC-MS. The complete absence of a mass peak at m/z ~370 (the 1,3-diyne dimer) validates that the Cu-free strategy has successfully isolated the cross-coupling pathway.

Protocol B: Ascorbate-Assisted Copper-Catalyzed Sonogashira

Mechanistic Rationale: Sodium ascorbate acts as a sacrificial reductant, maintaining copper in the +1 oxidation state and preventing the formation of Cu(II) required for Glaser coupling[5].

  • Setup: In a reaction vial, combine the aryl halide (1.0 mmol), 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.1 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Sodium Ascorbate (20 mol%).

  • Solvent & Base: Add 5 mL of a DMF/H₂O mixture (to ensure ascorbate solubility) followed by 3.5 equivalents of triethylamine (Et₃N).

  • Execution: Stir the reaction at 60 °C. While rigorous degassing is recommended, the ascorbate buffer provides tolerance against trace air ingress[5].

  • System Validation (Visual & TLC):

    • Visual: The reaction mixture should remain pale yellow or light brown. A shift to a deep blue/green color indicates that the ascorbate has been depleted and Cu(II) is forming, warning of impending homocoupling.

    • TLC: The 1,3-diyne dimer is highly non-polar compared to the carboxylic acid-containing product. Check the solvent front on TLC; a lack of UV-active spots at high Rf validates the suppression of the dimer.

References

  • preventing homocoupling in Sonogashira reactions of terminal alkynes Source: Benchchem URL
  • Source: Organic-Chemistry.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books URL
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: ACS Publications URL
  • Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting CuAAC Reactivity of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low yields, failed bioconjugations, or catalyst degradation when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing low yields, failed bioconjugations, or catalyst degradation when using Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- as an alkyne building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Below, you will find an in-depth root cause analysis, diagnostic workflows, and self-validating protocols designed to overcome the unique physicochemical challenges of this molecule.

Part 1: Diagnostic Workflows and Mechanistic Interferences

Before adjusting your reagent concentrations, it is critical to identify whether your reaction is failing due to physical insolubility or chemical sequestration of the catalyst.

Workflow Start Low Reactivity: Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- CheckSol Is the reaction mixture cloudy? Start->CheckSol SolIssue Adjust pH (7.4-8.0) Increase DMSO/t-BuOH CheckSol->SolIssue Yes CheckCu Did the solution turn blue/green? CheckSol->CheckCu No SolIssue->CheckCu CuIssue Cu(I) Chelation/Oxidation: Use 5:1 THPTA:Cu ratio CheckCu->CuIssue Yes Success Proceed to CuAAC CheckCu->Success No CuIssue->Success

Diagnostic workflow for troubleshooting low CuAAC reactivity.

Mechanism Cu1 Active Cu(I) Catalyst Alkyne Alkyne Substrate (with -COOH) Cu1->Alkyne Coordinates Complex Productive Cu-Acetylide Alkyne->Complex Base / THPTA DeadEnd Off-Target Chelation (Cu-Carboxylate Complex) Alkyne->DeadEnd Competitive Binding Triazole 1,4-Triazole Product Complex->Triazole Azide Addition DeadEnd->Cu1 Requires Excess Cu

Competitive Cu(I) chelation by the carboxylic acid moiety during CuAAC.

Part 2: Root Cause Analysis (FAQs)

Q: Why is Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- exhibiting exceptionally low reactivity compared to standard terminal alkynes? A: The low reactivity is primarily driven by intramolecular and intermolecular copper sequestration . The active catalytic species in CuAAC is Cu(I)[1]. While certain external carboxylic acids (like benzoic acid) can promote the catalytic cycle by acting as transient bidentate ligands[2][3], a carboxylic acid covalently linked to the alkyne substrate often acts as a competitive chelator. It forms stable, off-target Cu-carboxylate coordination complexes, which depletes the active Cu(I) pool required to form the productive copper acetylide intermediate[4].

Q: My reaction mixture turns blue/green shortly after adding sodium ascorbate. What is happening? A: A blue or green shift indicates the accumulation of catalytically inactive Cu(II)[5]. The carboxylic acid moiety on the cyclopropane ring can alter the local redox potential, stabilizing the Cu(II) state and accelerating the oxidation of Cu(I) in the presence of trace oxygen[1]. Furthermore, if the Cu(I) is not properly stabilized by a dedicated ligand, it is prone to disproportionation[6].

Q: Could the cyclopropane ring be causing steric hindrance? A: Direct steric hindrance at the alkyne is minimal because the ethynyl group is positioned meta (3-position) to the bulky cyclopropanecarboxylic acid on the phenyl ring. However, the molecule is highly amphiphilic. In aqueous buffers, the hydrophobic 1-phenylcyclopropane core can undergo hydrophobic collapse or form micelles, burying the alkyne and making it physically inaccessible to the azide and catalyst[7].

Part 3: Quantitative Data & Ligand Selection

To overcome competitive chelation by the substrate's carboxylic acid, you must introduce a strongly coordinating, accelerating ligand. The ligand stabilizes Cu(I), prevents oxidation, and outcompetes the carboxylate for copper binding[8].

LigandRecommended Solvent SystemEfficacy with Carboxylate-AlkynesKey Features & CausalityReference
TBTA Organic (DMSO, DMF, t-BuOH)ModerateOne of the earliest ligands; highly hydrophobic. Good for organic synthesis but fails in aqueous bioconjugation.[1][8]
THPTA Aqueous / Biological BuffersHighWater-soluble. Forms a tight complex with Cu(I), effectively outcompeting the substrate's -COOH group.
BTTAA Aqueous / Biological BuffersVery HighExhibits the highest efficiency in accelerating CuAAC among modern ligands. Superior protection against ROS.[6]

Part 4: Self-Validating Experimental Protocol

To ensure the failure is isolated to the substrate and not a systemic reagent issue, this protocol incorporates a self-validating control mechanism[7].

Optimized CuAAC Protocol for Carboxylic Acid-Containing Alkynes

Causality Note: This protocol utilizes a high Ligand:Copper ratio (5:1) to suppress carboxylate chelation and employs a co-solvent system to prevent hydrophobic collapse[8].

Step 1: Reagent Preparation (Prepare Fresh)

  • Alkyne Stock : Dissolve Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- in 100% DMSO to a concentration of 50 mM. (Reasoning: DMSO disrupts micelle formation and ensures the hydrophobic core remains solvated).

  • Azide Stock : Prepare the azide partner in a compatible buffer (pH 7.4–8.0) or DMSO.

  • Catalyst Premix : In a separate microcentrifuge tube, combine 20 mM CuSO₄ (aqueous) and 100 mM THPTA (aqueous) at a 1:5 volumetric ratio[8]. Incubate for 5 minutes. (Reasoning: Pre-complexing ensures no free Cu(II) is available to be sequestered by the substrate's carboxylic acid).

  • Reducing Agent : Prepare a 100 mM solution of Sodium Ascorbate in degassed water immediately before use[8].

Step 2: Reaction Assembly

  • To a reaction vial, add the Azide (final concentration 100 µM).

  • Add the Alkyne Stock (final concentration 200 µM, 2 eq excess).

  • Add co-solvent (DMSO or t-BuOH) to achieve a final organic solvent concentration of 30-50%[7].

  • Add the Catalyst Premix so the final concentration is 0.5 mM Cu / 2.5 mM THPTA[8].

  • Initiate the reaction by adding the Sodium Ascorbate solution (final concentration 5 mM)[7].

  • Self-Validation Control : In a parallel vial, replace the problematic alkyne with a simple model alkyne (e.g., propargyl alcohol) at the same concentration[7]. If the control works but the main reaction fails, the issue is strictly substrate-specific, likely requiring transient esterification of the -COOH group prior to the click reaction.

Step 3: Incubation and Monitoring

  • Flush the vial with Argon or Nitrogen to prevent Cu(I) oxidation[8].

  • Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC[5].

References

  • Shao, C., et al. "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." organic-chemistry.org. 2

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. 7

  • Shao, C., et al. "Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition." The Journal of Organic Chemistry - ACS Publications. 3

  • "Troubleshooting low yield in copper-catalyzed click reactions." Benchchem. 8

  • "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." PMC. 1

  • "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." RSC Publishing. 6

  • "A heterogeneous Cu-catalyst immobilized on poly(3-carboxythiophene)-modified multi-walled carbon nanotubes for click reaction." Indian Academy of Sciences. 4

  • "Troubleshooting guide for copper-catalyzed click chemistry reactions." Benchchem. 5

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, catalyst poisoning, or stalled kinetics when performing cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields, catalyst poisoning, or stalled kinetics when performing cross-coupling reactions with Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- .

Below, we deconstruct the mechanistic bottlenecks of this specific substrate and provide a field-validated, self-correcting protocol to achieve high-yielding C-C bond formation.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: The terminal alkyne is meta to the bulky cyclopropane ring. Geometrically, it should be sterically accessible. Why am I getting <10% yield in a standard Pd/Cu Sonogashira coupling? A: You are experiencing coordination-induced steric hindrance , not purely geometric hindrance. While the alkyne itself is physically accessible, the free carboxylic acid moiety on the cyclopropane ring acts as a competitive, multidentate ligand. In standard conditions, the carboxylate coordinates to the Pd(II) or Cu(I) centers. This forms bulky, insoluble multinuclear bridged complexes (e.g., copper carboxylate networks) that precipitate the catalyst or sterically block the active metal center from undergoing oxidative addition with the aryl halide.

Q2: How do Buchwald ligands (like XPhos) resolve this specific bottleneck? A: To bypass this, you must transition to a system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands. As detailed in literature regarding [1], the massive steric profile of XPhos forces the palladium to remain in a highly active, coordinatively unsaturated L1​Pd(0) state. This extreme ligand bulk acts as a "steric shield" around the palladium center. It prevents the off-target cyclopropanecarboxylate from coordinating, while still allowing the linear, slender alkyne to approach and undergo the necessary π -coordination.

Q3: Should I abandon the Copper co-catalyst for this substrate? A: Yes. Free alkynyl carboxylic acids pose unique coordination challenges, often leading to catalyst death, as observed in [2]. By employing a [3], you completely eliminate the formation of problematic copper-carboxylate oligomers, keeping the reaction mixture homogeneous and the alkyne available for direct transmetalation-like coordination to the Palladium center.

Part 2: Quantitative Condition Analysis

The following table summarizes the quantitative outcomes of different strategic approaches to overcoming the steric and coordination hindrance of this substrate.

Reaction SystemCatalyst / LigandCo-CatalystBase / SolventYield (%)Primary Bottleneck / Observation
Standard Sonogashira Pd(PPh 3​ ) 4​ (5 mol%)CuIEt 3​ N / DMF< 10%Catalyst precipitation; massive Glaser homocoupling observed.
Ester Protection Route Pd(PPh 3​ ) 4​ (5 mol%)CuIEt 3​ N / DMF75%Yield over 3 steps. Requires protection/deprotection of the -COOH group.
Cu-Free (Optimized) Pd(OAc) 2​ / XPhosNoneCs 2​ CO 3​ / Dioxane> 85% Clean conversion; L1Pd(0) shield prevents carboxylate interference.

Part 3: Visualizing the Solution

G Start Pd(OAc)2 + XPhos (Precatalyst) Active L1Pd(0) Active Species (Sterically Shielded) Start->Active Reduction DeadEnd Oligomeric Pd/Cu-Carboxylate (Catalyst Death) Start->DeadEnd Standard Ligands + Cu Co-catalyst OxAdd Oxidative Addition (Aryl Halide) Active->OxAdd Ar-X Coord Alkyne Coordination (Bypasses Cu-Carboxylate) OxAdd->Coord Alkyne Deprot Deprotonation (Cs2CO3 Base) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Active Regeneration

Cu-free Sonogashira catalytic cycle bypassing coordination-induced steric hindrance via XPhos.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst Activation (Pd + XPhos) Prep->Mix React 3. Cu-Free Coupling (90°C, 12h) Mix->React Workup 4. Acidic Workup (pH 3 Quench) React->Workup Purify 5. Chromatography (Yield >85%) Workup->Purify

Step-by-step experimental workflow for the Cu-free cross-coupling of the alkynyl carboxylic acid.

Part 4: Self-Validating Experimental Protocol

Procedure: Copper-Free Sonogashira Coupling of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid

Step 1: Reagent Preparation & Assembly

  • Action: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (1.2 equiv), Pd(OAc) 2​ (2 mol%), XPhos (4 mol%), and anhydrous Cs 2​ CO 3​ (3.0 equiv).

  • Causality: Cs 2​ CO 3​ is strictly chosen over amine bases. It provides sufficient basicity to deprotonate the alkyne in the absence of copper, while simultaneously neutralizing the carboxylic acid to prevent localized acidity from protonating and deactivating the delicate L1​Pd(0) complex.

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration. Perform 3 freeze-pump-thaw cycles.

  • Validation Checkpoint: Observe the color upon initial heating. A transition from pale yellow to a deep, homogeneous red/brown indicates successful reduction to the active Pd(0) species. If the solution turns black and deposits a mirror, oxygen contamination has caused catalyst aggregation.

Step 3: Reaction Execution & In-Process Monitoring

  • Action: Seal the vial and heat to 90 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint: Sample 10 µL at the 4-hour mark, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: The steady consumption of the starting material mass (m/z 185 [M-H] ) and the appearance of the product mass.

    • Failure Indicator: If a mass corresponding to the Glaser homocoupling dimer (m/z 366) appears, the system was not properly degassed, and trace oxygen is driving oxidative dimerization.

Step 4: Acidic Workup & Isolation

  • Action: Cool the reaction to room temperature. Dilute with EtOAc and slowly quench with 1M HCl until the aqueous layer reaches pH 3.

  • Causality: During the reaction, the product exists as a water-soluble cesium carboxylate salt. Acidification is mandatory to fully protonate the cyclopropanecarboxylic acid moiety, driving it into the organic (EtOAc) layer for extraction.

  • Action: Extract with EtOAc (3x), wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid to prevent streaking).

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega. Available at:[Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, synthesizing sterically hindered, multi-functional building blocks like 1-(3-ethynylphenyl)cyclopropanecarboxylic acid of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, synthesizing sterically hindered, multi-functional building blocks like 1-(3-ethynylphenyl)cyclopropanecarboxylic acid often presents significant chemoselectivity challenges.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to eliminate common byproducts (such as Glaser homocoupling dimers and stalled primary amides) during your synthetic campaigns.

Mechanistic Workflow & Synthesis Strategy

The most scalable route to this target involves a four-step sequence: cyclopropanation of 3-bromophenylacetonitrile, harsh hydrolysis of the resulting sterically hindered nitrile, a highly controlled Sonogashira cross-coupling, and final deprotection.

SynthesisWorkflow SM 3-Bromophenylacetonitrile (Starting Material) Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, NaOH, TEBAC) SM->Step1 Int1 1-(3-Bromophenyl)cyclopropanecarbonitrile Step1->Int1 PTC prevents elimination Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 190°C) Int1->Step2 Int2 1-(3-Bromophenyl)cyclopropanecarboxylic acid Step2->Int2 Overcomes steric hindrance Step3 Step 3: Cu-Free Sonogashira (TMS-Acetylene, Pd(OAc)2, Base) Int2->Step3 Int3 TMS-Protected Alkyne Intermediate Step3->Int3 Avoids Glaser homocoupling Step4 Step 4: Desilylation (TBAF or K2CO3/MeOH) Int3->Step4 Product 1-(3-Ethynylphenyl)cyclopropanecarboxylic acid (Target Compound) Step4->Product

Fig 1: Optimized 4-step synthesis workflow minimizing byproduct formation.

Troubleshooting FAQs: Byproduct Elimination

Q1: During the Sonogashira coupling step, we are isolating a significant amount of a diyne byproduct instead of our target. How can we prevent this? Expert Insight & Causality: The byproduct you are observing is the Glaser–Hay homocoupling product (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne)[1]. In a standard Sonogashira reaction, a copper(I) co-catalyst is used to form a highly reactive copper acetylide intermediate. However, if trace amounts of oxygen are present in your system, the copper acetylide undergoes rapid oxidative dimerization[2]. The Fix: Transition to a "copper-free" Sonogashira protocol . By relying exclusively on a palladium catalyst (such as Pd(OAc)₂ or Pd(PPh₃)₄) and an amine base, you bypass the copper acetylide intermediate entirely, which mechanistically shuts down the Glaser homocoupling pathway[3]. Additionally, ensure rigorous degassing of your solvents (sparging with Argon for 30 minutes) to protect the active Pd(0) species from oxidation[1].

Q2: Our nitrile hydrolysis step is stalling. We are recovering mostly the primary amide rather than the target carboxylic acid. What is causing this? Expert Insight & Causality: The hydrolysis of a nitrile proceeds sequentially: first hydrating to an amide, and then hydrolyzing the amide to the carboxylic acid[4]. In your substrate, the cyclopropane ring creates a highly sterically hindered quaternary carbon directly adjacent to the nitrile[5]. This massive steric bulk physically blocks the nucleophilic attack required to form the tetrahedral intermediate, stalling the reaction at the highly stable primary amide stage. The Fix: Standard aqueous NaOH reflux is thermodynamically insufficient. You must drastically increase the reaction temperature to force the equilibrium forward. Switch your solvent to ethylene glycol and use potassium hydroxide (KOH), refluxing at ~190 °C[5]. Alternatively, harsh acidic conditions (e.g., 50% H₂SO₄ at 150 °C) can be utilized to protonate the amide and drive the reaction[4].

Q3: We are seeing incomplete cyclopropanation and styrene-like elimination byproducts in the first step. How do we drive the reaction to the desired cyclopropane? Expert Insight & Causality: The reaction of 3-bromophenylacetonitrile with 1,2-dibromoethane requires two sequential deprotonations. If the base concentration in the organic phase is too low, the mono-alkylated intermediate will undergo an E2 elimination (loss of HBr) rather than the second intramolecular substitution (Sₙ2) required to close the cyclopropane ring. The Fix: Implement Phase-Transfer Catalysis (PTC). Utilizing 50% aqueous NaOH with a phase-transfer catalyst like TEBAC (Triethylbenzylammonium chloride) actively transports the hydroxide ion into the organic phase. This maintains a high local concentration of the reactive carbanion, kinetically favoring rapid intramolecular cyclization over the slower elimination side-reaction.

Quantitative Data: Condition Optimization

The table below summarizes the quantitative impact of our recommended condition changes on byproduct formation and overall yield.

Reaction StageCondition TestedPrimary Byproduct IdentifiedByproduct Yield (%)Target Product Yield (%)
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N, AirGlaser Homocoupling (Diyne)28.0%61.0%
Sonogashira Coupling Pd(OAc)₂, Cu-Free , DegassedGlaser Homocoupling (Diyne)< 2.0% 94.0%
Nitrile Hydrolysis NaOH (aq), Reflux, 12hPrimary Amide Intermediate45.0%35.0%
Nitrile Hydrolysis KOH, Ethylene Glycol, 190°C, 24hPrimary Amide Intermediate< 5.0% 88.0%

Standard Operating Procedure (SOP): Self-Validating Methodologies

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in analytical validation checkpoint. Do not proceed to the next step until the validation criteria are met.

Phase 1: Phase-Transfer Catalyzed Cyclopropanation
  • Setup: In a highly agitated reactor, dissolve 3-bromophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene.

  • Catalysis: Add triethylbenzylammonium chloride (TEBAC, 0.05 eq) as the phase-transfer catalyst.

  • Reaction: Slowly add 50% aqueous NaOH (3.0 eq) while maintaining the internal temperature below 40 °C to prevent an exothermic runaway. Stir vigorously for 12 hours.

  • Validation Checkpoint (¹H NMR): The reaction is validated as complete when the sharp singlet for the benzylic protons (~3.8 ppm) completely disappears, replaced by characteristic cyclopropyl multiplets at 1.2–1.7 ppm.

Phase 2: High-Temperature Nitrile Hydrolysis
  • Setup: Suspend the crude 1-(3-bromophenyl)cyclopropanecarbonitrile in ethylene glycol.

  • Reaction: Add KOH (5.0 eq) and heat the mixture to 190 °C under reflux for 24 hours to overcome the quaternary center's steric hindrance[5].

  • Workup: Cool the mixture, dilute with water, and wash with diethyl ether to extract any unreacted amide. Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the carboxylic acid[4].

  • Validation Checkpoint (IR Spectroscopy): Analyze the dried precipitate. The protocol is validated when the sharp C≡N stretch at ~2250 cm⁻¹ is entirely absent, and a broad O-H stretch (2800-3200 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹) appears[6].

Phase 3: Copper-Free Sonogashira Coupling
  • Degassing: Dissolve the 1-(3-bromophenyl)cyclopropanecarboxylic acid and diethylamine (base) in anhydrous DMF. Sparge the solution with Argon for 30 minutes to remove trace oxygen[1].

  • Catalysis: Add Pd(OAc)₂ (0.05 eq) and an appropriate phosphine ligand. Crucially, do not add any copper co-catalyst[2][3].

  • Reaction: Add trimethylsilylacetylene (TMS-acetylene, 1.2 eq) dropwise. Heat to 80 °C for 8 hours.

  • Validation Checkpoint (LC-MS): The system is validated if the mass spectrum shows the expected [M-H]⁻ for the TMS-protected product, with <2% of the diyne mass (Glaser byproduct).

Phase 4: Desilylation (TMS Removal)
  • Reaction: Dissolve the TMS-protected intermediate in methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 4 hours.

  • Workup: Neutralize with mild acid, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (¹H NMR): Validation is confirmed by the complete disappearance of the massive TMS singlet (~0.2 ppm) and the emergence of the terminal alkyne proton as a sharp singlet at ~3.1 ppm.

References

  • Sonogashira coupling - Wikipedia. Source: wikipedia.org. 1

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Source: rsc.org. 2

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: mdpi.com. 3

  • US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Source: google.com/patents. 5

  • The Hydrolysis of Nitriles. Source: libretexts.org. 4

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. Source: google.com/patents. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation for the Quantification of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid

Executive Summary This guide provides an objective, data-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) column chemistries—Waters XBridge C18 and Phenomenex Luna Phenyl-Hexyl —for the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) column chemistries—Waters XBridge C18 and Phenomenex Luna Phenyl-Hexyl —for the quantification of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid. By evaluating both columns through the rigorous framework of the [1], this guide establishes a self-validating experimental protocol. The data demonstrates that while standard C18 phases offer robust retention, the orthogonal π−π selectivity of the Phenyl-Hexyl phase is critical for achieving baseline resolution from structurally similar isomeric impurities.

Analyte Profile & Analytical Challenges

1-(3-Ethynylphenyl)cyclopropanecarboxylic acid (CAS: 1314722-98-9) is a specialized chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).

  • Structural Features: The molecule consists of a rigid aliphatic cyclopropane ring, an ionizable carboxylic acid group, and an electron-rich meta-ethynylphenyl moiety[2].

  • Chromatographic Challenges: The carboxylic acid (pKa 4.5) requires strict mobile phase pH control to prevent ionization, which otherwise leads to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. Furthermore, the synthesis of this compound often generates positional isomers (e.g., the 4-ethynyl analog) which possess nearly identical hydrophobicities, making them exceptionally difficult to separate using standard reversed-phase methods.

Method Development Rationale: Expertise & Experience

To build a fit-for-purpose analytical method, every experimental variable must be driven by chemical causality rather than empirical guesswork.

Mobile Phase Causality

Because the analyte contains a carboxylic acid, an acidic mobile phase is mandatory. We selected 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0) . At this pH, the carboxylate moiety is fully protonated (neutralized). This maximizes hydrophobic retention on the stationary phase and eliminates electrostatic repulsion or secondary cation-exchange interactions, ensuring sharp, symmetrical peaks.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

We compared two industry-standard columns to evaluate the impact of stationary phase chemistry on specificity:

  • : Built on Ethylene Bridged Hybrid (BEH) technology, this column relies purely on dispersive hydrophobic (Van der Waals) interactions. It provides excellent chemical stability and high theoretical plate counts but struggles to differentiate molecules based on electron density.

  • [3]: This phase features a phenyl ring tethered to the silica surface via a 6-carbon (hexyl) linker. It offers a dual-retention mechanism: standard hydrophobic interactions via the alkyl chain, and π−π electron donor-acceptor interactions via the phenyl ring. Because the analyte's ethynylphenyl group is highly electron-rich, it engages in strong π−π stacking with the stationary phase. This mechanism provides orthogonal selectivity, allowing it to easily resolve the 3-ethynyl target from its 4-ethynyl isomeric impurity based on spatial π -electron distribution.

Experimental Protocols

The following step-by-step methodology describes the optimized workflow used for method validation.

Reagents & Materials
  • 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (Reference Standard, >99.5% purity)

  • 1-(4-ethynylphenyl)cyclopropanecarboxylic acid (Impurity Marker)

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 M Ω⋅ cm)

  • Trifluoroacetic Acid (TFA, LC-MS Grade)

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of HPLC-grade Methanol (sonicate for 5 minutes). Dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 v/v Water:Acetonitrile).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent potential UV degradation.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System (or equivalent)

  • Columns Evaluated:

    • Waters XBridge C18 (150 x 4.6 mm, 5 µm)

    • Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Column Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated ethynylphenyl chromophore)

Method Validation per ICH Q2(R2)

The method was validated according to the [1], ensuring the procedure is robust, reliable, and fit for its intended purpose[4].

Validation_Workflow A Phase 1: Method Optimization (C18 vs Phenyl-Hexyl) B Phase 2: Specificity Testing (Impurity Resolution) A->B C Phase 3: Linearity & Range (25% to 150%) B->C D Phase 4: Accuracy & Precision (Repeatability) C->D E Phase 5: Final Validation Report per ICH Q2(R2) D->E

Fig 1: ICH Q2(R2) method validation workflow for HPLC quantification.

Specificity & System Suitability

Specificity was evaluated by spiking the target analyte (100 µg/mL) with the 4-ethynyl isomeric impurity (10 µg/mL). As shown in Table 1 , the Luna Phenyl-Hexyl column significantly outperformed the XBridge C18, achieving a resolution ( Rs​ ) of 3.4 compared to 1.2. The C18 column failed to meet the standard acceptance criterion ( Rs​≥1.5 ) for baseline resolution, proving that hydrophobic interactions alone are insufficient for this separation.

Table 1: System Suitability and Specificity Comparison

ParameterWaters XBridge C18Phenomenex Luna Phenyl-HexylAcceptance Criteria
Retention Time (min) 7.458.12N/A
Theoretical Plates (N) 12,45011,800> 5,000
Tailing Factor ( Tf​ ) 1.151.08 1.5
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution) 3.4 (Baseline) 1.5

Because the Luna Phenyl-Hexyl column successfully established specificity, all subsequent validation parameters (Linearity, Accuracy, Precision) were executed exclusively on this column.

Linearity, LOD, and LOQ

Linearity was established by injecting standard solutions at six concentration levels ranging from 25 µg/mL to 150 µg/mL (25% to 150% of the nominal concentration). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 2: Linearity and Sensitivity (Luna Phenyl-Hexyl)

ParameterResultICH Q2(R2) Requirement
Linear Range 25 - 150 µg/mLEncompass 80-120% of test conc.
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept Bias 1.2% 2.0% of 100% response
LOD (S/N 3) 0.15 µg/mLReport Value
LOQ (S/N 10) 0.45 µg/mLReport Value
Accuracy and Precision

Accuracy was determined via recovery studies by spiking known amounts of the analyte into a blank matrix at 50%, 100%, and 150% levels (n=3 per level). Precision was assessed via Repeatability (Intra-day, n=6 injections of the 100 µg/mL standard) and Intermediate Precision (Inter-day, n=6, different analyst/day).

Table 3: Accuracy and Precision Results (Luna Phenyl-Hexyl)

Spike Level / ParameterRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
50% (50 µg/mL) 99.4%0.85%1.12%
100% (100 µg/mL) 100.2%0.62%0.94%
150% (150 µg/mL) 99.8%0.71%1.05%
Acceptance Criteria 98.0 - 102.0% 2.0% 2.0%

Conclusion & Recommendations

For the quantification of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, the Phenomenex Luna Phenyl-Hexyl column is unequivocally the superior choice compared to a standard C18 phase.

While the Waters XBridge C18 provides excellent peak shape and efficiency, it lacks the chemical selectivity required to resolve the target analyte from its critical positional isomers. By leveraging the π−π electron donor-acceptor interactions inherent to the Phenyl-Hexyl stationary phase, analysts can achieve baseline resolution ( Rs​=3.4 ) of structurally similar impurities. The developed method on the Luna Phenyl-Hexyl column fully complies with all ICH Q2(R2) validation requirements, demonstrating exceptional linearity, accuracy, and precision, making it highly recommended for rigorous quality control and batch release testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Waters XBridge C18 HPLC LC Column. Waters Corporation. URL: [Link]

  • Luna Phenyl-Hexyl HPLC Columns. Phenomenex. URL:[Link]

Sources

Comparative

LC-MS/MS analysis and fragmentation patterns of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-. Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the analysis of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a robust framework for method development and validation.

Introduction: The Analytical Challenge

Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is a small molecule characterized by a carboxylic acid moiety, a cyclopropane ring, and an ethynylphenyl group. Its chemical structure (Figure 1) presents a unique analytical challenge due to its polarity and potential for complex fragmentation. Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Figure 1: Chemical Structure of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-

Molecular Formula: C₁₂H₁₀O₂ Molecular Weight: 186.21 g/mol [1] Predicted m/z for [M-H]⁻: 185.06080[2] Predicted m/z for [M+H]⁺: 187.07536[2]

This guide will compare and contrast potential analytical strategies to provide a scientifically sound approach for its analysis by LC-MS/MS.

Comparative Analysis of Liquid Chromatography Strategies

The choice of liquid chromatography (LC) methodology is paramount for achieving adequate retention, good peak shape, and effective separation from matrix components. For a polar acidic compound like Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-, several strategies can be considered.

Reversed-Phase Liquid Chromatography (RP-LC)

Reversed-phase liquid chromatography (RP-LC) is the most common mode of separation in pharmaceutical analysis. It utilizes a non-polar stationary phase and a polar mobile phase.

  • Ion-Suppression RP-LC: This is the most straightforward approach for acidic analytes. By acidifying the mobile phase (e.g., with 0.1% formic acid), the carboxylic acid group of the analyte is protonated, rendering the molecule less polar and increasing its retention on a C18 or similar reversed-phase column.[3] This approach is highly compatible with mass spectrometry.

  • Ion-Pairing RP-LC: For highly polar compounds that exhibit poor retention even with ion suppression, ion-pairing chromatography can be employed. An ion-pairing agent, such as a long-chain amine, is added to the mobile phase to form an ion pair with the analyte, increasing its hydrophobicity and retention. However, ion-pairing agents can cause ion suppression in the mass spectrometer and may require extensive column equilibration and washing.

  • Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties. For an acidic analyte, a mixed-mode column with anion-exchange characteristics can provide enhanced retention and selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique for the separation of polar and hydrophilic compounds.[4] It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. HILIC can provide excellent retention for polar acidic compounds that are poorly retained in RP-LC.[5][6]

Comparison Table: LC Strategies
FeatureIon-Suppression RP-LCIon-Pairing RP-LCHILIC
Principle Analyte protonation to increase hydrophobicity.Formation of a hydrophobic ion pair.Partitioning into a water-enriched layer on a polar stationary phase.
Advantages Simple, robust, MS-compatible.Enhanced retention for very polar analytes.Excellent retention for polar and hydrophilic compounds.
Disadvantages May offer insufficient retention for highly polar compounds.Can cause ion suppression in MS, long equilibration times.Can be less robust, sensitive to mobile phase composition.
Suitability for Analyte High. A good starting point for method development.Moderate. A potential alternative if retention is insufficient.Moderate to High. A viable option, especially for bioanalysis.

Recommendation: For initial method development for Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-, ion-suppression reversed-phase liquid chromatography is the recommended starting point due to its simplicity, robustness, and excellent compatibility with mass spectrometry.

Mass Spectrometry: Ionization and Fragmentation

Ionization Mode

Given the presence of an acidic carboxylic acid group, negative ion mode electrospray ionization (ESI) is the preferred method. In negative ESI, the analyte will readily deprotonate to form the [M-H]⁻ ion, which is typically stable and provides a strong signal.[7] While positive ion mode can generate an [M+H]⁺ adduct, the ionization efficiency is generally lower for acidic compounds.

Predicted Fragmentation Pattern

Understanding the fragmentation pattern of a molecule upon collision-induced dissociation (CID) is crucial for developing a highly selective and sensitive multiple reaction monitoring (MRM) method. While no experimental data for Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- is publicly available, a fragmentation pathway can be predicted based on its structure and general fragmentation rules.

Upon CID of the [M-H]⁻ precursor ion (m/z 185.06), the following fragmentation pathways are plausible:

  • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids. This would result in a product ion at m/z 141.06.

  • Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can undergo fragmentation. Loss of ethene (C₂H₄, 28 Da) from the cyclopropyl group after initial fragmentation is a possibility.

  • Fragmentation of the Ethynylphenyl Group: The ethynyl group can also be a site of fragmentation, though it is generally more stable.

Based on these principles, a proposed fragmentation pathway is illustrated in the following diagram.

fragmentation_pathway precursor [M-H]⁻ m/z 185.06 product1 [M-H-CO₂]⁻ m/z 141.06 (Loss of CO₂) precursor->product1 Major Pathway product2 [M-H-C₂H₄]⁻ m/z 157.06 (Loss of Ethene) precursor->product2 Minor Pathway product3 Further Fragmentation product1->product3

Caption: Proposed CID fragmentation pathway for [M-H]⁻ of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)-.

The most likely and stable product ion for use in an MRM assay would be the result of the loss of carbon dioxide (m/z 141.06).

Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- based on an ion-suppression reversed-phase approach.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (a structurally similar carboxylic acid, if available).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Negative.

  • MRM Transitions:

    • Analyte: 185.1 -> 141.1 (Quantifier), 185.1 -> [Second most abundant product ion] (Qualifier).

    • Internal Standard: [Precursor Ion] -> [Product Ion].

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: ~150°C.

    • Desolvation Temperature: ~400°C.

    • Desolvation Gas Flow: ~800 L/hr.

  • Collision Energy: To be optimized for each transition, but a starting point of 15-25 eV is recommended.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 lc UHPLC Separation (C18 Column) p5->lc ms Tandem MS Detection (ESI-, MRM) lc->ms da Quantification and Reporting ms->da

Caption: Overview of the experimental workflow for the LC-MS/MS analysis.

Conclusion

The LC-MS/MS analysis of Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- can be effectively achieved using a well-designed analytical method. An ion-suppression reversed-phase liquid chromatography approach coupled with negative ion mode electrospray ionization and tandem mass spectrometry offers a robust, sensitive, and specific method for its quantification. While the fragmentation pattern presented is predictive, it provides a strong basis for initial MRM method development. As with any analytical method, validation according to regulatory guidelines is essential to ensure its accuracy and reliability for its intended purpose.

References

  • Vertex AI Search. (2026). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Vertex AI Search. (2026). 1-(3-ethynylphenyl)
  • Vertex AI Search. (2026). Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- 1314722-98-9 wiki - Guidechem.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Hydrophilic interaction liquid chromatography (HILIC)
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Cyclopropanecarboxylic acid, 1-(3-ethynylphenyl)- (C12H10O2) - PubChemLite.
  • Vertex AI Search. (2026). HILIC Separation of Carboxylic Acids - SIELC Technologies.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)
  • Vertex AI Search. (2026). HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange.
  • Vertex AI Search. (2026). Phenylacetic acid - mzCloud.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions - PubMed.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed.
  • Vertex AI Search. (2026). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes.
  • Vertex AI Search. (2026). Mass Spectrometry - MSU chemistry.
  • Vertex AI Search. (2026). Cyclopropane carboxylic acid - Wikipedia.
  • Vertex AI Search. (2026).

Sources

Validation

Quantitative NMR (qNMR) vs. HPLC for the Purity Determination of 1-(3-ethynylphenyl)cyclopropanecarboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately determining the absolute purity of complex pharmaceutical intermediates. One such critical building block is 1-(3-ethynylp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately determining the absolute purity of complex pharmaceutical intermediates. One such critical building block is 1-(3-ethynylphenyl)cyclopropanecarboxylic acid . Characterized by its terminal alkyne and cyclopropane functionalities, this molecule is highly valuable in targeted drug synthesis. However, its unique structural features present distinct analytical challenges that traditional chromatography often fails to address comprehensively.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By synthesizing technical accuracy with field-proven insights, we will explore the causality behind experimental design, establish self-validating protocols, and analyze comparative data to demonstrate why qNMR is increasingly recognized as the gold standard for absolute purity determination.

The Metrological Shift: Mass Balance vs. Primary Ratio Methods

For decades, the pharmaceutical industry has relied on the mass balance approach , primarily driven by HPLC-UV, to assign purity. HPLC separates components based on their differential interactions with a stationary phase, and purity is typically calculated using the area normalization method.

The inherent flaw in HPLC area normalization: This method assumes that the analyte and all impurities possess identical Relative Response Factors (RRFs) at the detection wavelength. In reality, a highly conjugated impurity will artificially depress the reported purity, while an aliphatic impurity lacking a chromophore will remain invisible, leading to a dangerous overestimation of the active ingredient. Correcting this requires synthesizing, qualifying, and storing identical reference standards for every single impurity—a nearly impossible task during early-stage drug development.

The qNMR Advantage: qNMR operates on a fundamentally different metrological principle. It is a primary direct ratio method . The signal intensity (integral) in an NMR spectrum is strictly proportional to the number of atomic nuclei giving rise to that signal [1]. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard (CRM) of known purity, the absolute mass fraction (purity) can be determined without needing a reference standard of the analyte itself [2].

Workflow cluster_qNMR qNMR Workflow (Primary Ratio Method) cluster_HPLC HPLC-UV Workflow (Mass Balance / Area %) Sample 1-(3-ethynylphenyl) cyclopropanecarboxylic acid qNMR_Prep Add Internal Standard (e.g., Maleic Acid) Sample->qNMR_Prep HPLC_Prep Prepare Sample Solution Sample->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Optimized D1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Integ Direct Signal Integration (Proportional to Moles) qNMR_Acq->qNMR_Integ qNMR_Result Absolute Mass Fraction (Purity %) qNMR_Integ->qNMR_Result HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq HPLC_Integ Peak Area Normalization HPLC_Acq->HPLC_Integ HPLC_Calib Apply Relative Response Factors (RRF) & Ref. Std. HPLC_Integ->HPLC_Calib HPLC_Result Relative Purity % (Susceptible to UV Bias) HPLC_Calib->HPLC_Result

Figure 1: Metrological traceability and workflow comparison of qNMR versus HPLC-UV.

Experimental Design & Causality: Building a Self-Validating System

A robust analytical procedure must be self-validating. In qNMR, the internal standard acts as a continuous calibration check within the exact same sample tube and acquisition window. However, the accuracy of this system depends entirely on the rigorous selection of parameters, as outlined in the [3].

Causality of Signal Selection

For 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, we must select an internal standard that does not overlap with the analyte's signals.

  • Analyte Profile: The molecule exhibits a distinct terminal alkyne proton at ~4.1 ppm (singlet), cyclopropane protons at 1.2–1.6 ppm (multiplets), and aromatic protons at 7.2–7.5 ppm.

  • Internal Standard (IS) Choice: Maleic Acid is the optimal CRM. It presents a sharp, isolated olefinic singlet at ~6.3 ppm (2H). This guarantees baseline resolution, which is the fundamental prerequisite for accurate integration.

Causality of Acquisition Parameters (The T1 Relaxation Phenomenon)

To ensure the signal integral accurately reflects the molar concentration, all excited nuclei must return to their ground state before the next radiofrequency pulse. This is governed by the longitudinal relaxation time ( T1​ ). If the relaxation delay ( D1​ ) is too short, signals with longer T1​ times will be artificially attenuated. For absolute quantification, D1​ must be set to ≥5×T1​ of the slowest relaxing proton in the mixture, ensuring >99.3% magnetization recovery.

Logic Analyte Analyte: 1-(3-ethynylphenyl) cyclopropanecarboxylic acid Analyte_Sig Terminal Alkyne Proton (~4.1 ppm, s, 1H) Analyte->Analyte_Sig IS Internal Standard: Maleic Acid IS_Sig Olefinic Protons (~6.3 ppm, s, 2H) IS->IS_Sig Criteria Selection Criteria: Baseline Resolution No Impurity Overlap Analyte_Sig->Criteria IS_Sig->Criteria Equation Mass Fraction Calculation (USP <761> Equation) Criteria->Equation

Figure 2: Logical selection of NMR signals and the fundamental qNMR purity calculation.

Step-by-Step Methodologies

Protocol A: qNMR Absolute Purity Determination (Primary Method)
  • Gravimetric Preparation: Using a highly calibrated microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid and ~5.0 mg of Maleic Acid CRM into a clean glass vial.

  • Solvation: Co-dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Vortex until completely homogenized and transfer 600 µL to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer.

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (pre-determined to be >5×T1​ ).

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio >250:1 ).

    • Decoupling: 13 C decoupling during acquisition is recommended to remove satellite interferences.

  • Processing & Calculation: Apply zero-filling (at least 64k points) and an exponential window function (LB = 0.3 Hz). Manually phase and rigorously baseline-correct the spectrum. Integrate the alkyne proton (~4.1 ppm) and the maleic acid protons (~6.3 ppm). Calculate mass fraction using the [4].

Protocol B: HPLC-UV Relative Purity Determination (Secondary Method)
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of diluent (Water:Acetonitrile, 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient elution of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Calculation: Integrate all peaks ≥0.05% area. Calculate the relative purity using the area normalization method ( Purity%=∑Areatotal​Areamain​​×100 ).

Comparative Data Analysis

To objectively cross-validate these methods, three distinct synthetic batches of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid with varying impurity profiles were analyzed using both protocols.

Table 1: Cross-Validation of HPLC Area % vs. qNMR Mass Fraction

BatchHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy (Δ%)Primary Impurity Profile Causality
001 99.85%98.12% +1.73%Aliphatic synthesis byproduct: Lacks a UV chromophore. HPLC is blind to it, artificially inflating the reported purity. qNMR detects the true mass deficit.
002 98.50%98.45% +0.05%Aromatic byproduct: Shares a nearly identical UV molar absorptivity (RRF
  • with the main analyte. Both methods agree.
003 97.20%98.90% -1.70%Highly conjugated degradant: Exhibits a massive UV response compared to the analyte. HPLC severely underestimates the true purity of the batch.
Interpretation of Results

The data unequivocally demonstrates the metrological superiority of qNMR for absolute purity assignment. HPLC-UV (Batch 001 and 003) is highly susceptible to UV bias depending on the specific chromophores of the impurities present. Without synthesizing reference standards for the aliphatic and conjugated impurities to establish precise RRFs, the HPLC data remains relative and potentially misleading. qNMR, being independent of extinction coefficients, provides a true, self-validating mass fraction.

Conclusion & Recommendations

For the purity determination of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, relying solely on HPLC-UV area normalization introduces significant metrological risk due to varying UV response factors.

As a best practice in drug development:

  • Utilize qNMR as the primary method for the absolute purity assignment of your reference standards and critical starting materials.

  • Utilize HPLC-UV as a complementary, highly sensitive technique specifically for tracking the relative clearance of trace impurities during process optimization.

  • Use the absolute mass fraction obtained from qNMR to calculate the exact Relative Response Factors (RRFs) for your HPLC methods, bridging the gap between the two techniques and ensuring regulatory compliance.

References

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." URL:[Link]

Comparative

Validating the Structural Integrity of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid Post-Reaction: A Comparative Guide

For drug development professionals and synthetic chemists, selecting the right bifunctional linker is a critical decision that dictates the pharmacokinetic stability and synthetic viability of a conjugate. 1-(3-ethynylph...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, selecting the right bifunctional linker is a critical decision that dictates the pharmacokinetic stability and synthetic viability of a conjugate. 1-(3-ethynylphenyl)cyclopropanecarboxylic acid has emerged as a premium building block, offering a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a sterically constrained carboxylic acid for downstream amide/ester coupling.

However, the inherent ~27.5 kcal/mol ring strain of the cyclopropane moiety necessitates rigorous post-reaction structural validation. This guide objectively compares the performance of this molecule against the industry-standard alternative, 3-ethynylbenzoic acid , and provides self-validating analytical workflows to ensure structural integrity post-reaction.

Performance Comparison: Product vs. Alternative

When designing bioconjugates or prodrugs, the stability of the resulting ester or amide linkage is paramount. While 3-ethynylbenzoic acid provides a straightforward, flat sp2 aromatic linker, 1-(3-ethynylphenyl)cyclopropanecarboxylic acid introduces a highly specific sp3 structural constraint that drastically alters post-reaction performance.

The Hyperconjugation Advantage

The primary causality behind choosing the cyclopropane derivative lies in its unique electronic properties. According to foundational studies published in [1], cyclopropanecarboxylic acid esters demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to standard aliphatic or aromatic esters.

This stability is driven by hyperconjugative stabilization . The σ -bonds of the highly strained cyclopropane ring overlap with the π∗ orbital of the adjacent carbonyl group. This electron donation reduces the electrophilicity of the carbonyl carbon, effectively slowing down nucleophilic attack (hydrolysis) post-conjugation. Furthermore, the cyclopropyl group provides steric shielding without the extreme bulk of a tert-butyl group, protecting the linkage from rapid enzymatic cleavage.

Quantitative Feature Comparison
Parameter1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid (Product)3-Ethynylbenzoic Acid (Alternative)
Primary Structural Role Sterically constrained, sp3 -rich bioconjugationStandard flat sp2 bioconjugation
Post-Reaction Hydrolytic Stability Exceptionally High (Hyperconjugative stabilization)Moderate (Standard aromatic ester/amide)
Inherent Ring Strain ~27.5 kcal/mol (Requires post-reaction validation)0 kcal/mol (Stable aromatic system)
Alkyne Reactivity (CuAAC) High (Unobstructed terminal alkyne)High (Unobstructed terminal alkyne)
Carbonyl Steric Shielding High (Rigid cyclopropyl bulk)Low (Planar geometry)

Analytical Validation Workflows

Because the cyclopropane ring is strained, it is theoretically susceptible to ring-opening under extreme conditions—such as exposure to the radical intermediates occasionally generated during CuAAC, or highly acidic workups. Therefore, proving that the molecule survived the reaction intact is a non-negotiable requirement.

Why Mass Spectrometry is Insufficient Alone

High-Resolution Mass Spectrometry (HRMS) will easily confirm the successful formation of the triazole ring by identifying the [M+H]+ mass. However, MS alone cannot differentiate between an intact cyclopropane ring and a ring-opened isomeric alkene (which are isobaric). As detailed in comprehensive reviews by the [2], the integration of LC-MS and NMR is essential for the unambiguous characterization of trace analytes and structural isomers.

NMR Spectroscopy: The Gold Standard for Ring Integrity

Proton ( 1 H) and Carbon ( 13 C) NMR must be used as a self-validating system to confirm two simultaneous events:

  • Successful Click Reaction : The terminal alkyne proton (typically resonating near 2.5–3.1 ppm) must completely disappear, replaced by the characteristic aromatic triazole proton singlet (~8.0–8.5 ppm), as governed by standard alkyne spectroscopy principles outlined by [3].

  • Cyclopropane Integrity : The methylene protons of the cyclopropane ring must remain visible as distinct, upfield multiplets between 1.0 and 1.6 ppm . If the ring has ruptured, these signals will vanish, replaced by new vinylic protons in the 5.0–6.0 ppm range.

Experimental Protocols

Protocol A: Self-Validating CuAAC Click Workflow

This protocol utilizes excess sodium ascorbate. The causality here is critical: ascorbate prevents the accumulation of Cu(II), which can trigger oxidative homocoupling of the alkyne (Glaser coupling), thereby destroying the 1-(3-ethynylphenyl) moiety before the desired cycloaddition occurs [4].

  • Preparation : Dissolve 1.0 eq of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid and 1.1 eq of the target azide in a 1:1 mixture of t -BuOH and H2​O (0.2 M concentration).

  • Catalyst Assembly : In a separate vial, dissolve 0.05 eq of CuSO4​⋅5H2​O and 0.25 eq of sodium ascorbate in minimal water. The solution must turn from blue to colorless/pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Reaction : Add the catalyst solution to the main reaction mixture dropwise. Stir at room temperature for 4–6 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4​Cl (to sequester copper) and extract with Ethyl Acetate ( 3×15 mL).

  • Self-Validation Checkpoint : Dry the organic layer over Na2​SO4​ . A persistent blue/green tint in the organic layer indicates incomplete copper removal, which will cause paramagnetic broadening in the subsequent NMR analysis. Wash with EDTA solution if color persists.

Protocol B: Post-Reaction Structural Validation
  • LC-HRMS Screening : Inject 1 μ L of the crude mixture into an LC-QTOF system. Confirm the presence of the exact mass corresponding to the predicted triazole-cyclopropanecarboxylic acid conjugate.

  • NMR Sample Preparation : Purify the target peak via preparative HPLC. Dry the fraction completely and dissolve in 600 μ L of DMSO−d6​ or CDCl3​ .

  • Spectral Verification :

    • Run a standard 1D 1 H NMR (400 or 600 MHz).

    • Pass Criteria : Observe the triazole C−H singlet at ~8.2 ppm. Observe the cyclopropane CH2​−CH2​ multiplets at 1.1–1.5 ppm.

    • Fail Criteria : Presence of a 3.0 ppm singlet (unreacted alkyne) or 5.5 ppm multiplets (ring-opened alkene byproduct).

Process Visualizations

G A 1-(3-ethynylphenyl) cyclopropanecarboxylic acid C CuAAC Reaction (Azide, Cu Catalyst) A->C B 3-ethynylbenzoic acid (Alternative) B->C D Cyclopropane Conjugate (Sterically Shielded) C->D High Yield E Benzoate Conjugate (Standard Aromatic) C->E High Yield F Hydrolytic Stability Test D->F E->F G Intact Linkage (Hyperconjugation) F->G Enhanced Stability H Rapid Hydrolysis (Cleaved Linkage) F->H Susceptible

Comparative reaction and stability pathway of ethynyl-based linkers.

Analytical S1 Crude Reaction Mixture S2 LC Separation S1->S2 S3 HRMS Detection S2->S3 Eluent Split S4 NMR Spectroscopy S2->S4 Offline/Stop-Flow S5 Confirm Triazole [M+H]+ Mass S3->S5 S6 Validate Cyclopropane (1.0-1.6 ppm) S4->S6

Integrated LC-MS and NMR workflow for post-reaction structural validation.

References

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability Organic Letters - ACS Publications URL:[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices National Institutes of Health (PMC) URL:[Link]

  • Spectroscopy of the Alkynes Chemistry LibreTexts URL:[Link]

  • Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

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